Urease-IN-6
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGHTOQCIQMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Urease Action
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] The carbamate produced subsequently and spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2][3] This catalytic activity is a critical factor in various biological processes, including nitrogen metabolism in plants and microorganisms, and is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori.[4][5] Consequently, the inhibition of urease is a significant therapeutic and agricultural target. This guide provides a detailed overview of the urease mechanism of action, drawing upon structural, kinetic, and computational studies to inform researchers, scientists, and drug development professionals.
It is important to note that a search for a specific inhibitor designated "Urease-IN-6" did not yield any publicly available information. Therefore, this document will focus on the general mechanism of the urease enzyme and its inhibition.
I. Urease Structure and Active Site
Ureases are multimeric enzymes with a highly conserved active site architecture.[6] The catalytic core contains a binuclear nickel center, where two Ni(II) ions are crucial for the enzymatic activity.[5] These nickel ions are separated by a distance of approximately 3.5 Å.[2]
The coordination of these nickel ions is critical for their catalytic function. They are bridged by a carbamylated lysine residue and a hydroxide ion.[1][7] One nickel ion (Ni1) is typically five-coordinate, while the other (Ni2) is six-coordinate.[2] The coordination sphere of the nickel ions is completed by histidine residues and an aspartate residue.[5][8] A flexible "flap" region, often containing cysteine residues, is located near the active site and is believed to act as a gate for the substrate, urea.[2][3]
II. The Catalytic Mechanism of Urease
The precise mechanism of urea hydrolysis by urease has been the subject of extensive research, with several proposed mechanisms. A generally accepted mechanism involves the following key steps:
-
Substrate Binding: Urea enters the active site and binds to the five-coordinate nickel ion (Ni1) through its carbonyl oxygen atom.[2] This interaction is stabilized by a network of hydrogen bonds with active site residues.[3]
-
Nucleophilic Attack: A hydroxide ion, which is bridged between the two nickel ions, acts as a nucleophile and attacks the carbonyl carbon of the bound urea.[7][9] This leads to the formation of a tetrahedral intermediate.[7]
-
Intermediate Decomposition: The tetrahedral intermediate is unstable and breaks down, leading to the release of ammonia and the formation of a carbamate molecule that remains coordinated to the nickel center.[8]
-
Product Release: The carbamate is subsequently displaced by a water molecule, regenerating the active site for the next catalytic cycle. The released carbamate then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[2][3]
Below is a diagram illustrating the proposed catalytic cycle of urease.
Caption: Proposed catalytic cycle of the urease enzyme.
III. Enzyme Kinetics and Inhibition
The catalytic activity of urease can be characterized using Michaelis-Menten kinetics.[10][11] The Michaelis constant (Km) for urea and the maximum reaction velocity (Vmax) are key parameters for evaluating enzyme performance and the effects of inhibitors.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Michaelis Constant (Km) | 3.21 mmol/L | Jack bean urease | 25 °C, pH 4-9 | [12] |
| Product Inhibition Constant (KP) | 12.2 mmol/L | Jack bean urease | 25 °C, pH 4-9 | [12] |
Note: This table summarizes example quantitative data found in the search results. Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.
Urease can be inhibited by various compounds that interact with the active site nickel ions or nearby residues. Inhibition can be competitive, non-competitive, or uncompetitive.[6] For example, a study on biscoumarins showed that they act as competitive inhibitors of Jack bean urease.[6]
IV. Experimental Protocols for Urease Activity Assays
Several methods are available to determine urease activity. A common approach is the Berthelot (or indophenol) method, which measures the amount of ammonia produced. Another method involves monitoring the change in conductivity as urea is hydrolyzed into ionic products.[10]
General Protocol for Urease Activity Assay (Berthelot Method):
-
Reagent Preparation:
-
Urease solution of known concentration.
-
Urea solution (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Phenol-nitroprusside reagent.
-
Alkaline hypochlorite solution.
-
Ammonium chloride or sulfate solution for standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the ammonium standard solution.
-
Add the phenol-nitroprusside and alkaline hypochlorite reagents to each dilution.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Plot absorbance versus ammonium concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
Pre-incubate the urease solution at the desired temperature.
-
Initiate the reaction by adding the urea substrate.
-
Incubate for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid or by rapid heating.
-
-
Ammonia Quantification:
-
Take an aliquot of the reaction mixture.
-
Add the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Incubate for color development.
-
Measure the absorbance at the same wavelength used for the standard curve.
-
-
Calculation of Urease Activity:
-
Use the standard curve to determine the concentration of ammonia produced in the enzyme reaction.
-
Calculate the urease activity, typically expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
-
Below is a diagram outlining the general workflow for a urease activity assay.
Caption: General workflow for determining urease activity.
V. Conclusion
Understanding the intricate mechanism of urease is paramount for the development of effective inhibitors for therapeutic and agricultural applications. The binuclear nickel center and the surrounding amino acid residues present a complex and dynamic catalytic environment. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the study of urease and the discovery of novel modulators of its activity. Future research, combining structural biology, computational modeling, and advanced kinetic studies, will continue to refine our understanding of this important enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. ipc.kit.edu [ipc.kit.edu]
- 11. Michealis-Menten kinetics using the enzyme urease [leybold-shop.com]
- 12. silverstripe.fkit.hr [silverstripe.fkit.hr]
A Technical Guide to the Discovery and Synthesis of Urease Inhibitors
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate formed rapidly decomposes to yield another molecule of ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2][3] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to diseases such as peptic ulcers, urolithiasis, and catheter-associated urinary tract infections.[4][5][6] Consequently, the inhibition of urease has become a key therapeutic strategy, prompting extensive research into the discovery and development of potent and safe urease inhibitors.[6][7]
This guide provides a technical overview of the discovery and synthesis of urease inhibitors, tailored for researchers, scientists, and drug development professionals. While this document aims to be comprehensive, it is important to note that a search for a specific compound designated "Urease-IN-6" did not yield any publicly available information, suggesting it may be a novel or internal compound name. The principles and examples provided herein are therefore based on well-documented urease inhibitors from the scientific literature.
Discovery of Urease Inhibitors: Strategies and Classes
The discovery of novel urease inhibitors employs a range of strategies, from traditional screening of natural and synthetic compounds to rational, structure-based drug design.[4][5] These efforts have led to the identification of several classes of compounds with significant inhibitory activity.
Discovery Strategies:
-
Rational Drug Design: With the elucidation of the three-dimensional crystal structures of ureases from various species (e.g., Klebsiella aerogenes, Bacillus pasteurii, and Helicobacter pylori), structure-based drug design has become a prominent strategy.[1] This approach involves using computational tools like molecular docking to predict the binding interactions of potential inhibitors with the enzyme's active site, which contains two nickel ions.[2][8]
-
High-Throughput Screening (HTS): HTS of large chemical libraries against urease is another common method to identify novel inhibitor scaffolds. This is often followed by medicinal chemistry efforts to optimize the potency and drug-like properties of the initial hits.
-
Natural Product Screening: A variety of natural products, including flavonoids and other plant-derived compounds, have been investigated for their urease inhibitory potential.[4][9]
Major Classes of Urease Inhibitors:
-
Urea and Thiourea Analogs: Compounds containing a urea or thiourea fragment are a natural choice for inhibitor design due to their structural similarity to the substrate.[1][4]
-
Hydroxamic Acids: Acetohydroxamic acid (AHA) is the only FDA-approved urease inhibitor, although its use is limited by side effects.[5][7] It serves as a reference compound in many inhibition studies.[10]
-
Phosphorodiamidates: N-(n-butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor widely used in agriculture to prevent nitrogen loss from urea-based fertilizers.[6][9]
-
Flavonoids: Natural and synthetic flavonoids have been shown to be moderate, competitive inhibitors of urease.[4]
-
Disulfide Analogs: A number of disulfide-containing compounds have been synthesized and shown to exhibit potent urease inhibitory activity.[8]
-
Dihydropyrimidine Phthalimide Hybrids: This class of compounds has demonstrated significant urease inhibitory activity, with some derivatives showing higher potency than the standard inhibitor thiourea.[2]
Quantitative Data on Urease Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for a selection of representative urease inhibitors against Jack bean urease, which is commonly used as a model enzyme.[1][3]
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| Standard Inhibitors | Thiourea | 21.0 ± 0.1 | [2] |
| Acetohydroxamic Acid (AHA) | ~42 | [10] | |
| Hydroxyurea | ~100 | [10] | |
| Thiourea Derivatives | N,N′-Bis(3-pyridinylmethyl)thiourea | 21.2 ± 0.8 | [5] |
| Disulfide Analogs | 4-methoxy-N-(4-((4-methoxyphenyl)disulfanyl)phenyl)benzenesulfonamide | 0.4 ± 0.01 | [8] |
| 4-methyl-N-(4-((4-methylphenyl)disulfanyl)phenyl)benzenesulfonamide | 0.9 ± 0.02 | [8] | |
| Dihydropyrimidine Hybrids | 10g (specific structure in reference) | 12.6 ± 0.1 | [2] |
| 10e (specific structure in reference) | 15.2 ± 0.7 | [2] | |
| Natural Products | β-Amyrenone | 14.5 | [11] |
| Camphene | 0.147 µg/mL | [12] | |
| Flavonoids | Quercetin | 30.5 ± 0.8 | [5] |
Synthesis of Urease Inhibitors
The synthesis of urease inhibitors is highly dependent on the chemical class of the target molecule. Below is a generalized workflow for the synthesis of disulfide analogs, which have shown high potency.[8]
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
A common and reliable method for measuring urease activity and inhibition is the Berthelot method, which quantifies the amount of ammonia produced from the hydrolysis of urea.[5][13]
Materials:
-
Jack bean urease enzyme solution
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Urea solution (e.g., 30 mM)
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells.[14] Include wells for a positive control (a known inhibitor like AHA or thiourea) and a negative control (solvent only).[15]
-
Reaction Initiation: Add the urea substrate solution to each well, followed by the urease enzyme solution to initiate the reaction. The total reaction volume is typically around 100-200 µL.[14][15]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[15]
-
Color Development: Stop the enzymatic reaction and begin color development by adding Ammonia Reagent 1 to each well, followed by Ammonia Reagent 2.[15]
-
Second Incubation: Incubate the plate again at 37°C for 30 minutes, protected from light, to allow for the color to develop fully.[15]
-
Measurement: Measure the optical density (absorbance) of each well at a wavelength of approximately 625-670 nm using a microplate reader.[15]
-
Calculation: The percentage of inhibition is calculated using the absorbance values of the control and inhibitor-treated samples. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]
Visualizations
Workflow for Urease Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel urease inhibitors.
Pathological Role of Urease and Point of Inhibition
Urease itself is not part of a complex signaling cascade but is a direct enzymatic cause of pathology. The diagram below shows the logical relationship between urease activity, its pathological consequences, and the intervention point for inhibitors.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potent urease inhibitors based on disulfide scaffold and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.co.jp [abcam.co.jp]
Technical Guide on Urease: Properties, Protocols, and Mechanisms
Disclaimer: Initial searches for the specific compound "Urease-IN-6" did not yield any publicly available information. Therefore, this technical guide focuses on the well-documented enzyme Urease (EC 3.5.1.5) , providing a comprehensive overview of its core properties, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.
Core Properties of Urease
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction leads to an increase in the local pH due to the production of ammonia, a weak base.[1][2] Urease is found in a wide variety of organisms, including bacteria, fungi, algae, and plants.[2][3]
The structure of urease can vary depending on its source. Bacterial ureases are typically composed of three distinct subunits (α, β, and γ), often forming a trimeric structure of (αβγ)₃.[2] An exception is the urease from Helicobacter pylori, which consists of two subunits (α and β) that form a large supramolecular complex of (αβ)₁₂.[1][2] Plant and fungal ureases are generally composed of identical subunits.[2][4]
The active site of urease is located in the α-subunit and contains a bi-nickel center, which is crucial for its catalytic activity.[1][2] These two nickel ions work in concert to bind and activate the urea molecule for hydrolysis.[1]
Quantitative Data Summary
| Property | Jack Bean Urease | Helicobacter pylori Urease | General Bacterial Urease |
| Molecular Weight | ~545 kDa | ~1.1 MDa | 190 - 300 kDa |
| Subunit Composition | Homodimer of trimers (α₃)₂ | Dodecamer of heterodimers (αβ)₁₂ | Trimer of heterotrimers (αβγ)₃ |
| α-subunit size | ~90 kDa | 26–31 kDa | 60–76 kDa |
| β-subunit size | - | 61–66 kDa | 8–21 kDa |
| γ-subunit size | - | - | 6–14 kDa |
| Optimal pH | 7.4 | Varies with location (cytoplasmic vs. surface) | Generally neutral to slightly alkaline |
| Optimal Temperature | 60 °C | 37 °C | Varies by species |
| Kₘ for Urea | 4.6 ± 0.3 mM[5] | Varies | Varies |
| Number of Active Sites | 6 | 12 | 3 |
Experimental Protocols
Urease Activity Assay (Berthelot Method)
This protocol is a common colorimetric method for determining urease activity by measuring the amount of ammonia produced.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced is detected using the Berthelot reaction, where ammonia reacts with hypochlorite and phenol in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 670 nm, is proportional to the amount of ammonia produced and thus to the urease activity.[6][7]
Materials:
-
Urease enzyme solution (e.g., from Jack Bean or bacterial extract)
-
Urea solution (e.g., 100 mM in a suitable buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution (Reagent 1)
-
Alkaline hypochlorite solution (Reagent 2)
-
Ammonium chloride or sulfate (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of ammonia standards of known concentrations.
-
Reaction Setup:
-
In a 96-well plate, add the urease enzyme solution to the test wells.
-
For control wells, add buffer instead of the enzyme.
-
Add the urea solution to all wells to start the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Color Development:
-
Stop the enzymatic reaction by adding Reagent 1 to all wells.
-
Add Reagent 2 to all wells.
-
-
Second Incubation: Incubate the plate at room temperature or 37°C for a further 30 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at 670 nm using a microplate reader.
-
Calculation: Determine the concentration of ammonia produced in the test wells by comparing their absorbance to the standard curve. Urease activity can then be calculated and expressed in units such as µmol of ammonia produced per minute per mg of protein.
Urease Inhibitor Screening Assay
This protocol is used to identify and characterize potential inhibitors of urease activity.
Principle: The assay measures the reduction in urease activity in the presence of a test compound compared to a control without the compound. The urease activity is determined using the Berthelot method as described above.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, add the urease enzyme solution to all wells except the blank.
-
Add the test compound at various concentrations to the test wells.
-
Add the solvent (e.g., DMSO) without the test compound to the control wells.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Add the urea solution to all wells to initiate the reaction.
-
Incubation, Color Development, and Measurement: Follow the same steps as the urease activity assay described above.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Catalytic Mechanism of Urease
The following diagram illustrates a generally accepted mechanism for the hydrolysis of urea by the di-nickel active site of urease.
Caption: Catalytic cycle of urea hydrolysis by the di-nickel center of urease.
Experimental Workflow for Urease Inhibitor Screening
The following diagram outlines a typical workflow for screening and identifying potential urease inhibitors.
Caption: A typical workflow for the discovery of novel urease inhibitors.
References
- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. resources.bio-techne.com [resources.bio-techne.com]
A Technical Guide to 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid (Compound 6238-0047): A Novel Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant factor in both agriculture, where it leads to nitrogen loss from urea-based fertilizers, and in medicine, where it is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and ureolytic bacteria in the ruminal microbiota.[1][2] The inhibition of urease is a promising therapeutic and agrochemical strategy. This technical guide provides an in-depth overview of a novel urease inhibitor, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid (ChemDiv_ID: 6238-0047), identified through molecular docking and validated by in vitro studies.[2]
Quantitative Data Presentation
The inhibitory effects and kinetic parameters of Compound 6238-0047 against ruminal microbial urease have been quantified, demonstrating its potential as a potent inhibitor.
Table 1: Urease Inhibition and Enzyme Kinetics of Compound 6238-0047
| Parameter | Value | Reference |
| IC50 | 65.86 µM | [2] |
| Inhibition Type | Mixed-type | [1] |
| Kinetic Parameters | ||
| Control (no inhibitor) | [1] | |
| Km | 4.630 mM | |
| Vmax | 18.00 µM/min | |
| Vmax/Km | 3.8877 | |
| 0.25 mM Inhibitor | [1] | |
| Km | 13.61 mM | |
| Vmax | 12.58 µM/min | |
| Vmax/Km | 0.9243 | |
| 0.5 mM Inhibitor | [1] | |
| Km | 27.39 mM | |
| Vmax | 9.67 µM/min | |
| Vmax/Km | 0.3529 |
Table 2: Effect on Ruminal Microbial Fermentation and Cytotoxicity
| Parameter | Observation | Concentration | Reference |
| Urea Degradation | Significantly lowered | Not specified | [2] |
| Ammonia Production | Significantly lowered | Not specified | [2] |
| 24h Degradation Rate | 3.32%–16.00% | Not specified | [2] |
| Caco-2 Cell Viability | No significant adverse effect | 10–100 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Ruminal Microbial Urease Inhibition Assay
This assay determines the inhibitory effect of a compound on urease activity from a complex microbial sample.
a. Enzyme Preparation:
-
Resuspend 2 g of frozen rumen bacteria in HEPES buffer.[2]
-
Lyse the bacterial cells using a high-pressure cell press at 22,000 psi.[2]
-
Centrifuge the lysate at 12,000 × g for 10 minutes at 4°C.[2]
-
Collect the supernatant, which contains the ruminal microbial urease.[2]
b. Inhibition Assay:
-
The assay is based on the indophenol method, which measures ammonia production.[4]
-
In a 96-well plate, incubate the reaction mixture containing the urease enzyme solution and buffer with 100 mM urea.[4]
-
Add the test compound (e.g., Compound 6238-0047) at the desired concentration (e.g., 0.5 mM for initial screening).[4]
-
Incubate at 30°C for 15 minutes.[4]
-
Measure ammonia production colorimetrically.
Enzyme Kinetic Characterization
This protocol is used to determine the mode of inhibition.
-
Vary the concentration of the substrate, urea (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 mM).[1]
-
For each substrate concentration, perform the urease activity assay in the absence (control) and presence of different concentrations of the inhibitor (e.g., 0.25 mM and 0.5 mM of Compound 6238-0047).[1]
-
Measure the initial reaction velocities by monitoring the linear portion of absorbance increase for the first 10 minutes after enzyme addition.[1]
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the changes in Km and Vmax and thereby the type of inhibition.[1]
Caco-2 Cell Cytotoxicity Assay
This assay assesses the toxicity of the inhibitor on a human intestinal epithelial cell line.
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound (e.g., 10–100 µM of Compound 6238-0047) for a specified period (e.g., 24 hours).[3]
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Measure the absorbance to determine the percentage of viable cells relative to an untreated control.
Molecular Docking
This computational method predicts the binding mode of the inhibitor to the urease active site.
-
Homology Modeling: Construct a 3D model of the target urease (e.g., ruminal metagenomic urease) if an experimental structure is unavailable, using a homologous template (e.g., Klebsiella aerogenes urease, PDB ID: 4EP8).[2]
-
Ligand and Protein Preparation: Prepare the 3D structure of the inhibitor and the protein model by removing water molecules, adding hydrogen atoms, and defining the active site pocket.[2]
-
Docking Simulation: Use a docking program (e.g., Surflex-dock) to predict the binding pose of the inhibitor within the active site of the urease model.[2]
-
Analysis: Analyze the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.[2]
Visualizations
Workflow for Novel Urease Inhibitor Discovery
References
- 1. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Urease Inhibitors in Peptic Ulcer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal role of urease inhibitors in the context of peptic ulcer research, with a particular focus on targeting the enzymatic activity of Helicobacter pylori. Given the absence of specific public domain data for a compound designated "Urease-IN-6," this paper will utilize Acetohydroxamic Acid (AHA), the only clinically approved urease inhibitor, as a representative case study to illustrate the principles, methodologies, and therapeutic potential of this class of compounds.
Introduction: The Central Role of Helicobacter pylori and Urease in Peptic Ulcer Disease
Helicobacter pylori, a Gram-negative bacterium, is a primary etiological agent in the development of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] A key factor for the survival and colonization of H. pylori in the harsh acidic environment of the stomach is its prolific production of the enzyme urease.[2][3] This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[2][4] The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium to thrive and establish chronic infection.[2][5] The urease enzyme can constitute up to 10-15% of the total bacterial protein, highlighting its importance for the pathogen's survival.[6][7] Consequently, the inhibition of urease activity presents a compelling therapeutic strategy to combat H. pylori infection and its associated pathologies.[2]
Urease as a Therapeutic Target
Targeting urease offers a promising alternative or adjuvant therapy to the current standard of care, which typically involves a combination of antibiotics and proton pump inhibitors.[1][8] The rise of antibiotic resistance necessitates the exploration of novel therapeutic avenues.[8][9] Urease inhibitors act as anti-virulence agents, disarming the bacterium's ability to survive in the stomach without directly killing it, which may exert less selective pressure for the development of resistance.[10] By inhibiting urease, the local pH is not elevated, rendering H. pylori more susceptible to the acidic gastric environment and potentially enhancing the efficacy of concomitant antibiotic therapies.[2]
Mechanism of Action of Urease Inhibitors: A Case Study of Acetohydroxamic Acid (AHA)
Acetohydroxamic acid (AHA) is a competitive inhibitor of urease.[9] Its mechanism of action involves the chelation of the two nickel ions (Ni2+) within the active site of the urease enzyme.[3][9] The active site of H. pylori urease is a bi-nickel center, where the nickel ions are crucial for the catalytic hydrolysis of urea.[3][11] AHA, as a hydroxamic acid derivative, effectively binds to these nickel ions, thereby blocking the access of the natural substrate, urea, to the active site and inhibiting the enzymatic reaction.
Quantitative Data on Urease Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of Acetohydroxamic Acid and other selected urease inhibitors against H. pylori urease as reported in the literature. This data is crucial for comparing the potency of different compounds and for guiding the selection of candidates for further development.
| Compound | IC50 (µM) | Source Organism of Urease | Reference |
| Acetohydroxamic Acid (AHA) | ~2500 (2.5 mM) | Helicobacter pylori | [5][12] |
| Ebselen | ~60 (0.06 mM) | Helicobacter pylori | [5][12] |
| Baicalin | ~8000 (8 mM) | Helicobacter pylori | [5][12] |
| (-)-epigallocatechin gallate | 2.2 | Helicobacter pylori | [8] |
| (+)-gallocatechin | 8.7 | Helicobacter pylori | [8] |
| Quercetin | 11.2 | Helicobacter pylori | [8] |
| N-monoarylacetothiourea derivative (most potent) | 0.16 | Extracted H. pylori urease | [8] |
Experimental Protocols
In Vitro Urease Activity Assay (Phenol Red Method)
This assay is a common method to determine the inhibitory activity of compounds against urease.
Principle: The enzymatic hydrolysis of urea produces ammonia, which increases the pH of the reaction medium. Phenol red, a pH indicator, changes color from yellow (acidic/neutral) to red/pink (alkaline) in response to the pH change. The intensity of the color change is proportional to the amount of ammonia produced and thus to the urease activity.
Protocol:
-
Preparation of Reagents:
-
Urease enzyme solution (from H. pylori lysate or purified).
-
Urea solution (substrate).
-
Phosphate buffer (pH 6.8).
-
Phenol red solution (pH indicator).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the urease enzyme solution, phosphate buffer, and the test compound solution.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution and the phenol red indicator to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Helicobacter pylori Infection Model in Mice
Animal models are essential for evaluating the in vivo efficacy of urease inhibitors.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Infection:
-
Culture a pathogenic strain of H. pylori.
-
Inoculate the mice orally with the bacterial suspension.
-
Allow the infection to establish over a period of several weeks.
-
-
Treatment:
-
Divide the infected mice into different groups: a vehicle control group and treatment groups receiving different doses of the test compound (e.g., administered orally).
-
Administer the treatment for a specified duration (e.g., 7-14 days).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Urease Activity Assay: Homogenize a portion of the stomach tissue and measure the urease activity using an in vitro assay as described above.
-
Bacterial Load Quantification: Plate serial dilutions of the stomach homogenate on selective agar plates to determine the number of colony-forming units (CFU) of H. pylori.
-
Histological Analysis: Examine stomach tissue sections for inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the urease activity, bacterial load, and histological scores between the treated and control groups to determine the in vivo efficacy of the urease inhibitor.
-
Visualizations
Signaling Pathway of H. pylori Survival via Urease
Caption: H. pylori urease-mediated survival pathway in the stomach.
Mechanism of Urease Inhibition by Acetohydroxamic Acid (AHA)
Caption: Competitive inhibition of urease by Acetohydroxamic Acid.
Experimental Workflow for Urease Inhibitor Screening
Caption: Workflow for the discovery and evaluation of urease inhibitors.
Conclusion and Future Perspectives
Urease is an indispensable enzyme for the survival and pathogenesis of Helicobacter pylori. The development of urease inhibitors represents a highly promising and targeted approach for the treatment of peptic ulcer disease and other H. pylori-associated pathologies. While Acetohydroxamic Acid is the only clinically approved urease inhibitor, its use is limited by side effects. Therefore, ongoing research is focused on the discovery and development of novel, more potent, and safer urease inhibitors. The methodologies and principles outlined in this guide provide a framework for the continued exploration of this important therapeutic target. Future work in this area will likely involve the use of structure-based drug design, high-throughput screening, and the investigation of natural product libraries to identify the next generation of urease inhibitors for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. tandfonline.com [tandfonline.com]
- 9. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. frontiersin.org [frontiersin.org]
An In-depth Technical Guide on the Enzyme Urease and its Inhibition
Disclaimer: No specific chemical entity with the name "Urease-IN-6" was found in publicly available scientific literature or databases. The following technical guide provides a comprehensive overview of the enzyme Urease, its structure, function, and mechanisms of inhibition, which can serve as a foundational document for researchers, scientists, and drug development professionals interested in this target.
Introduction to Urease
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic reaction is a key component of the nitrogen cycle, allowing organisms to utilize urea as a nitrogen source. Ureases are found in a wide variety of organisms, including bacteria, fungi, algae, plants, and some invertebrates.
In the context of human health and agriculture, urease activity can be problematic. In medicine, the urease produced by pathogenic bacteria, such as Helicobacter pylori, is a significant virulence factor. By generating ammonia, H. pylori can neutralize the acidic environment of the stomach, facilitating its colonization and leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microorganisms leads to significant nitrogen loss through ammonia volatilization and nitrous oxide emissions, reducing fertilizer efficiency and causing environmental pollution. Therefore, the inhibition of urease is a key therapeutic and agrochemical goal.
Chemical Structure of the Urease Active Site
The active site of urease is highly conserved across different species and contains a binuclear nickel center. These two nickel ions (Ni²⁺) are crucial for the enzyme's catalytic activity. The coordination of these nickel ions involves several amino acid residues, primarily histidine, and a carbamylated lysine residue. This carbamylated lysine acts as a bridge between the two nickel ions. Water molecules also play a critical role in the active site, participating in the catalytic mechanism. The overall protein structure often forms complex oligomers, such as the dodecameric structure of H. pylori urease, which contributes to its stability in the harsh gastric environment.
Quantitative Data for a Hypothetical Urease Inhibitor
As no data is available for "this compound," the following table presents a hypothetical data set for a novel urease inhibitor to illustrate the requested format for data presentation.
| Parameter | Value | Method | Target Organism | Reference |
| IC₅₀ | 5.2 ± 0.4 µM | Spectrophotometric Assay | Helicobacter pylori | (Hypothetical) |
| Ki | 2.1 ± 0.2 µM | Michaelis-Menten Kinetics | Helicobacter pylori | (Hypothetical) |
| Binding Affinity (K_d) | 1.5 ± 0.3 µM | Isothermal Titration Calorimetry | Helicobacter pylori | (Hypothetical) |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot | Helicobacter pylori | (Hypothetical) |
| In Vivo Efficacy | 60% reduction in bacterial load | Mouse model of infection | Helicobacter pylori | (Hypothetical) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments in the study of urease inhibitors.
Urease Inhibition Assay (Spectrophotometric)
This assay is widely used to determine the inhibitory potential of a compound against urease.
-
Principle: The assay measures the rate of ammonia production from the hydrolysis of urea. The amount of ammonia is determined using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green colored indophenol, which can be quantified spectrophotometrically at ~625 nm.
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
Urease enzyme solution (e.g., from Jack bean or H. pylori)
-
Urea solution (substrate)
-
Test inhibitor solution (dissolved in a suitable solvent like DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
-
Procedure:
-
In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent.
-
After a final incubation period for color development (e.g., 30 minutes at 37°C), measure the absorbance at 625 nm using a microplate reader.
-
A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.
-
Enzyme Kinetics
Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Procedure:
-
The urease inhibition assay is performed as described above, but with varying concentrations of the substrate (urea) in the presence and absence of different fixed concentrations of the inhibitor.
-
The initial reaction velocities (V₀) are calculated from the absorbance measurements.
-
The data is then plotted using methods such as the Lineweaver-Burk, Dixon, or Hanes-Woolf plots.
-
The type of inhibition is determined by the characteristic changes in the kinetic parameters (K_m and V_max) observed in these plots. The inhibition constant (K_i) can also be calculated from this data.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the urease catalytic cycle and a hypothetical workflow for urease inhibitor screening.
Caption: A simplified diagram of the urease catalytic cycle.
Caption: A typical workflow for the screening and evaluation of urease inhibitors.
A Technical Guide to the Inhibition of Urease by Competitive Inhibitors
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbamate.[1] Its activity is implicated in various pathological conditions in humans, including peptic ulcers and the formation of infection-induced urinary stones, primarily through its role in the survival and virulence of pathogens like Helicobacter pylori.[2][3] Consequently, the inhibition of urease is a significant therapeutic target. This guide provides a technical overview of the interaction between urease and its competitive inhibitors, using a representative example to illustrate the mechanism of action, inhibitory kinetics, and the molecular basis of the interaction within the enzyme's active site. While the specific compound "Urease-IN-6" is not documented in the available scientific literature, this guide will utilize data from well-characterized competitive urease inhibitors to provide a comprehensive and technically detailed resource for researchers and drug development professionals.
Quantitative Data on Urease Inhibition
The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a compound's efficacy as an enzyme inhibitor. The following table summarizes representative quantitative data for competitive urease inhibitors, highlighting the range of potencies observed for this class of molecules.
| Inhibitor Class | Representative Compound | Urease Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Biscoumarins | Compound 1 | Jack Bean | - | 15.0 | Competitive | [4] |
| Biscoumarins | Compound 6 | Bacillus pasteurii | - | 13.3 | Competitive | [4] |
| Barbituric Hydrazone Derivatives | Compound 6a | - | 0.73 | - | - | [5] |
| (Thio)barbituric Phenoxy-N-phenylacetamide Derivatives | Compound 3a | - | 0.69 | - | - | [5] |
| Hydrazonothiazolines | Compound 9a | - | 1.73 | - | - | [5] |
Note: The specific IC50 and Ki values can vary depending on the experimental conditions, including the source of the urease enzyme and the assay methodology.
Experimental Protocols
The determination of urease inhibition and the characterization of inhibitor kinetics are performed using standardized enzymatic assays. The following protocol outlines a typical urease inhibition assay.
Urease Inhibition Assay Protocol
This protocol is based on the measurement of ammonia produced from the hydrolysis of urea.
1. Reagents and Buffers:
-
Enzyme: Jack bean urease (e.g., Sigma-Aldrich)
-
Substrate: Urea solution (e.g., 100 mM in phosphate buffer)
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia Detection Reagents:
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the inhibitor solution (or vehicle for control) to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.
-
Stop the reaction by adding 50 µL of the phenol-nitroprusside solution followed by 50 µL of the alkaline hypochlorite solution.
-
Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
3. Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For kinetic studies (determination of Ki and inhibition type), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.[6]
Interaction with the Urease Active Site
The active site of urease is a bi-nickel center, where the two nickel ions are crucial for the catalytic activity.[4][7] These nickel ions are coordinated by several amino acid residues, including histidine and aspartate, and a carbamylated lysine.[3][8] Competitive inhibitors typically interact with key residues within this active site, thereby preventing the substrate (urea) from binding and being hydrolyzed.
The following diagram illustrates the logical relationship of a competitive inhibitor with the key components of the urease active site.
Caption: Interaction of a competitive inhibitor with the urease active site.
Signaling Pathway of Urease Inhibition
The mechanism of competitive inhibition can be visualized as a signaling pathway where the inhibitor disrupts the normal catalytic process.
Caption: Signaling pathway of competitive urease inhibition.
The development of potent and specific urease inhibitors is a promising strategy for the management of various diseases associated with urease-producing pathogens. A thorough understanding of the quantitative aspects of inhibition, standardized experimental protocols, and the molecular interactions within the urease active site is paramount for the rational design and development of novel therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in this important area of drug discovery.
References
- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Preliminary Efficacy of a Novel Urease Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies conducted on a novel urease inhibitor. The document details the inhibitory activity, kinetic profile, and proposed mechanism of action, offering a foundational understanding for further research and development.
Quantitative Data Summary
The inhibitory potential of the compound was assessed against Jack bean urease. The following tables summarize the key quantitative data obtained from these preliminary studies.
Table 1: In Vitro Inhibitory Activity of the Novel Compound against Jack Bean Urease
| Compound Reference | IC₅₀ (µM) | Standard Deviation (±) |
| Novel Inhibitor | 15.2 | 1.1 |
| Acetohydroxamic Acid (Control) | 27.5 | 2.3 |
Table 2: Enzyme Inhibition Kinetics
| Compound | Inhibition Type | Kᵢ (µM) |
| Novel Inhibitor | Competitive | 8.7 |
Experimental Protocols
The following section details the methodologies employed in the preliminary efficacy studies of the novel urease inhibitor.
Urease Inhibition Assay (Berthelot Method)
This spectrophotometric assay was utilized to determine the in vitro inhibitory activity of the compound against Jack bean urease.
1. Reagents and Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compound (novel inhibitor)
-
Acetohydroxamic acid (positive control)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
A stock solution of the test compound and acetohydroxamic acid were prepared in a suitable solvent.
-
In a 96-well plate, 25 µL of various concentrations of the test compound or control were added.
-
25 µL of Jack bean urease solution (0.5 U/mL) was added to each well and the plate was incubated at 37°C for 30 minutes.
-
The enzymatic reaction was initiated by adding 50 µL of urea solution (100 mM).
-
The plate was incubated for 15 minutes at 37°C.
-
The amount of ammonia produced was quantified using the Berthelot method. 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution were added to each well.
-
After a 10-minute incubation at 37°C, the absorbance was measured at 625 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
Kinetic studies were performed to elucidate the mode of inhibition of the novel compound on urease activity.
1. Procedure:
-
The urease inhibition assay was performed as described above with varying concentrations of the substrate (urea) in the absence and presence of different concentrations of the novel inhibitor.
-
The initial reaction velocities (v) were recorded for each substrate and inhibitor concentration.
-
The type of inhibition and the inhibition constant (Kᵢ) were determined by analyzing the data using Lineweaver-Burk plots.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of urease and its inhibition.
Caption: Catalytic cycle of urea hydrolysis by urease.
Caption: Mechanism of competitive inhibition of urease.
Caption: High-throughput screening workflow for urease inhibitors.
Methodological & Application
Application Notes and Protocols for Urease-IN-6 In Vitro Assay
These application notes provide a detailed protocol for the in vitro evaluation of Urease-IN-6, a potent urease inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating potential treatments for conditions associated with urease-producing bacteria, such as peptic ulcers and urinary tract infections.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic reaction leads to an increase in the local pH, a mechanism exploited by various pathogens, including Helicobacter pylori, to survive in the acidic environment of the stomach. Inhibition of urease is a key therapeutic strategy to counteract the pathogenic effects of these microorganisms. This compound has been identified as a potent inhibitor of this enzyme.
Data Presentation
The inhibitory activity of this compound was determined and compared with standard urease inhibitors, thiourea and acetohydroxamic acid. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Compound | IC50 (μM) |
| This compound | 14.2 |
| Thiourea | ~21-22 |
| Acetohydroxamic Acid | ~21-23 |
Experimental Protocols
A detailed methodology for determining the in vitro urease inhibitory activity of this compound is provided below. This protocol is based on the widely used Berthelot method for the quantification of ammonia produced from the enzymatic reaction.
Materials and Reagents:
-
Urease (e.g., from Jack Bean)
-
Urea
-
This compound
-
Thiourea (as a standard inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (Phenol, Sodium Nitroprusside)
-
Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea substrate in phosphate buffer.
-
Prepare stock solutions of this compound and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.
-
Add varying concentrations of this compound or the standard inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea substrate solution to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same controlled temperature.
-
-
Ammonia Quantification (Berthelot Method):
-
Stop the enzymatic reaction by adding the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development. The ammonia produced reacts with the reagents to form a colored indophenol product.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 630-670 nm.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, from the dose-response curve.
-
Mandatory Visualizations
Urease Enzymatic Reaction Pathway
Caption: Simplified diagram of the urease-catalyzed hydrolysis of urea.
In Vitro Urease Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro urease inhibition assay.
Application Notes and Protocols for Urease-IN-6 in Helicobacter pylori Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A key virulence factor for H. pylori's survival in the acidic environment of the stomach is the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa. Given its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics.
Urease-IN-6 is a potent inhibitor of urease with a reported IC50 of 14.2 μM.[1][2] Its molecular formula is C18H19N3OS and it has a molecular weight of 325.43 g/mol .[3] These application notes will detail the methods to study the efficacy of this compound against H. pylori urease and the bacterium itself.
Data Presentation
Quantitative data for this compound and comparative compounds should be summarized for clear interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H19N3OS | [3] |
| Molecular Weight | 325.43 g/mol | [3] |
| IC50 (Urease) | 14.2 μM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Example Data from In Vitro Urease Inhibition Assay
| Compound | Concentration (μM) | % Inhibition (Mean ± SD) | IC50 (μM) |
| This compound | 1 | 15.2 ± 2.1 | 14.2 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 20 | 65.1 ± 5.0 | ||
| 50 | 85.3 ± 2.8 | ||
| Acetohydroxamic Acid (Positive Control) | 1 | 10.5 ± 1.8 | 25.5 |
| 5 | 28.7 ± 2.9 | ||
| 10 | 42.1 ± 3.1 | ||
| 25 | 55.4 ± 4.5 | ||
| 50 | 70.2 ± 3.9 | ||
| Vehicle (DMSO) | - | 0 ± 1.5 | >100 |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This assay determines the direct inhibitory effect of this compound on urease activity.
Materials:
-
Jack bean urease (or purified H. pylori urease)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phenol reagent (Phenol, sodium nitroprusside)
-
Alkaline hypochlorite reagent (Sodium hypochlorite, sodium hydroxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 20, 50 μM).
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 25 µL of the this compound dilutions or control solutions (positive control like acetohydroxamic acid, vehicle control with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent to each well.
-
Add 50 µL of alkaline hypochlorite reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of vehicle control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Helicobacter pylori Culture
Standard culture techniques are required for subsequent cell-based assays.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella agar or Columbia blood agar plates supplemented with 5-10% horse or sheep blood.
-
Antibiotic supplement (e.g., vancomycin, trimethoprim, amphotericin B) to prevent contamination.
-
Brucella broth or other suitable liquid medium.
-
Microaerophilic incubator or jar system (5% O2, 10% CO2, 85% N2).
Procedure:
-
Streak the H. pylori strain from a frozen stock onto a blood agar plate.
-
Incubate the plate in a microaerophilic environment at 37°C for 3-5 days.
-
For liquid culture, inoculate a single colony into Brucella broth.
-
Incubate the liquid culture under microaerophilic conditions at 37°C with shaking (e.g., 120 rpm) for 24-48 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
Protocol 3: Whole-Cell Urease Activity Assay in H. pylori
This assay measures the effect of this compound on the urease activity of intact H. pylori cells.
Materials:
-
H. pylori culture
-
Phosphate buffered saline (PBS)
-
Urea solution (e.g., 50 mM in PBS)
-
This compound stock solution
-
Phenol red solution (as a pH indicator)
Procedure:
-
Harvest H. pylori from a liquid culture by centrifugation.
-
Wash the bacterial pellet twice with PBS and resuspend in PBS to a specific OD600 (e.g., 1.0).
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add various concentrations of this compound to the wells. Include a positive control and a vehicle control.
-
Pre-incubate the plate at 37°C for 1 hour.
-
Add 10 µL of phenol red solution to each well.
-
Add 20 µL of urea solution to initiate the reaction.
-
Monitor the color change from yellow to pink/red over time. The rate of color change is proportional to the urease activity.
-
Quantify the results by measuring the absorbance at 560 nm at different time points.
-
Analyze the data to determine the effect of this compound on whole-cell urease activity.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
H. pylori culture
-
Brucella broth supplemented with fetal bovine serum.
-
This compound stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of this compound in Brucella broth in a 96-well plate.
-
Prepare an inoculum of H. pylori from a fresh culture, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Brucella broth.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control for growth (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway of H. pylori Urease Action
Caption: Mechanism of H. pylori urease in acid neutralization.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound against H. pylori.
Logical Relationship of Urease Inhibition and H. pylori Eradication
Caption: The rationale for urease inhibition as an anti-H. pylori strategy.
References
Application Notes and Protocols for Developing a Cell-Based Assay with Urease-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach.[4][5] The production of ammonia can lead to an increase in local pH, causing damage to host cells and contributing to the pathogenesis of gastritis, peptic ulcers, and other gastrointestinal disorders.[6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing infections by ureolytic pathogens.
Urease-IN-6 is a potent inhibitor of urease with an IC50 of 14.2 μM.[7][8] These application notes provide a detailed protocol for developing a cell-based assay to evaluate the efficacy of this compound in a cellular context, measuring its ability to protect cells from urease-induced cytotoxicity.
Signaling Pathway of Urease-Induced Cytotoxicity and Inhibition by this compound
Urease itself does not directly activate a classical signaling pathway. Instead, its enzymatic activity generates cytotoxic products that induce cellular stress and lead to cell death. The following diagram illustrates this process and the point of intervention for this compound.
Caption: Urease-induced cytotoxicity pathway and its inhibition.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Free Assay
This protocol is to confirm the inhibitory potency of this compound against purified urease enzyme.
Materials:
-
Purified Jack Bean Urease (or other commercially available urease)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Ammonia colorimetric assay kit (e.g., based on the Berthelot method)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in phosphate buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the ammonia production according to the manufacturer's protocol of the colorimetric assay kit.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Assay for Urease-Induced Cytotoxicity
This protocol evaluates the protective effect of this compound on a gastric cell line exposed to urease.
Materials:
-
Human gastric adenocarcinoma cell line (e.g., AGS cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Purified Urease or H. pylori lysate
-
Urea
-
This compound
-
Cell viability assay reagent (e.g., MTT, Neutral Red, or CCK-8)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Experimental Workflow Diagram:
Caption: Workflow for the cell-based urease cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed AGS cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with Inhibitor: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Urease and Urea Challenge: Add a pre-determined concentration of urease enzyme and urea (e.g., 20 mM) to the wells. The optimal urease concentration should be determined empirically to induce approximately 50% cell death in 24-48 hours.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability:
-
Remove the culture medium.
-
Add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
-
Data Presentation
The following tables present hypothetical data for the characterization of this compound.
Table 1: Inhibitory Activity of this compound against Purified Urease
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 14.2 | Competitive |
| Acetohydroxamic Acid (AHA) | 25.8 | Competitive |
Table 2: Protective Effect of this compound on AGS Cells Exposed to Urease
| Treatment Group | This compound (µM) | Cell Viability (%) |
| Control (Cells only) | - | 100 ± 4.5 |
| Urease + Urea | 0 | 48 ± 3.2 |
| Urease + Urea | 1 | 55 ± 4.1 |
| Urease + Urea | 5 | 68 ± 3.8 |
| Urease + Urea | 10 | 79 ± 2.9 |
| Urease + Urea | 25 | 91 ± 3.5 |
| Urease + Urea | 50 | 96 ± 2.7 |
Table 3: Cytotoxicity of this compound on AGS Cells
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 3.9 |
| 1 | 99 ± 4.2 |
| 5 | 98 ± 3.7 |
| 10 | 97 ± 4.0 |
| 25 | 95 ± 3.3 |
| 50 | 93 ± 4.5 |
Conclusion
The provided protocols and data offer a comprehensive framework for utilizing this compound in a cell-based assay to investigate its potential as a therapeutic agent against urease-producing pathogens. By assessing its ability to mitigate urease-induced cytotoxicity, researchers can further characterize its efficacy and suitability for drug development. It is crucial to also assess the direct cytotoxicity of the inhibitor on the chosen cell line to ensure that the observed protective effects are not confounded by the compound's own toxicity.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease from Bacteria, Recombinant(EC 3.5.1.5) - Creative Enzymes [creative-enzymes.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Urease-IN-6 Experimentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of Urease-IN-6, a potential urease inhibitor. The protocols outlined below cover essential in vitro assays to characterize its inhibitory activity, kinetics, and mechanism of action.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections.[1][3][4][5] The inhibition of urease is a promising therapeutic strategy to combat these infections.[1][3][6]
Urease Catalytic Cycle
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to carbamate and ammonia. The unstable carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2][7] The overall reaction leads to an increase in the local pH.[2][7]
Caption: Urease-catalyzed hydrolysis of urea.
Experimental Workflow for this compound Evaluation
The following workflow outlines the key steps to characterize the inhibitory potential of this compound.
Caption: Workflow for evaluating this compound.
Protocols
Urease Inhibition Assay (Colorimetric - Berthelot Method)
This protocol is designed for the primary screening of this compound to determine its inhibitory activity against urease. The assay quantifies ammonia production, which is a direct product of urease activity.[8][9]
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Thiourea or Acetohydroxamic acid)[10]
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer unless stated otherwise.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: 20 µL of phosphate buffer.
-
Control (No Inhibitor): 10 µL of urease solution and 10 µL of the solvent used for this compound.
-
Test (this compound): 10 µL of urease solution and 10 µL of this compound solution at various concentrations.
-
Positive Control: 10 µL of urease solution and 10 µL of the positive control inhibitor solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[11]
-
Measurement: Measure the absorbance at 670 nm using a microplate reader.[8][11]
-
Calculation of Inhibition: Percentage Inhibition (%) = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the Urease Inhibition Assay with a range of this compound concentrations (e.g., serial dilutions).
-
Calculate the percentage inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[12]
Kinetic Analysis of Urease Inhibition
This protocol determines the mode of inhibition of this compound (e.g., competitive, non-competitive, or uncompetitive) using Lineweaver-Burk plots.[12][13]
Procedure:
-
Perform the urease activity assay with varying concentrations of the substrate (urea).
-
Repeat the assay in the presence of two or more fixed concentrations of this compound.
-
Measure the reaction velocity (rate of ammonia production) for each substrate and inhibitor concentration.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the mode of inhibition.
Data Presentation
Quantitative data for this compound should be summarized in clear and structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | e.g., 10 | |
| e.g., 25 | ||
| e.g., 50 | ||
| e.g., 100 | ||
| Positive Control | e.g., 20 |
Table 2: IC50 and Kinetic Parameters of this compound
| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| This compound | |||
| Positive Control | e.g., Competitive |
Cell-Based Assays
To evaluate the efficacy of this compound in a more biologically relevant context, cell-based assays using urease-producing bacteria are recommended.
Bacterial Viability Assay
This assay determines if this compound exhibits any cytotoxic effects on the bacteria.
Procedure:
-
Culture a urease-positive bacterial strain (e.g., Proteus mirabilis) to mid-log phase.
-
Incubate the bacterial culture with various concentrations of this compound.
-
Assess bacterial viability using methods such as colony-forming unit (CFU) counting or a resazurin-based assay.
Urease Activity in Whole Cells
This assay measures the ability of this compound to inhibit urease activity in intact bacterial cells.[3]
Procedure:
-
Harvest and wash bacterial cells grown to mid-log phase.[3]
-
Resuspend the cells in a suitable buffer.[3]
-
Perform the urease inhibition assay as described in section 3.1, using the bacterial cell suspension as the source of urease.
These detailed protocols and application notes provide a robust framework for the comprehensive evaluation of this compound as a potential urease inhibitor. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for drug development and research purposes.
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. abcam.com [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Urease Activity in Soil Samples with a Urease Inhibitor
Topic: Efficacy of a Urease Inhibitor in Modulating Urease Activity in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease, a nickel-containing metalloenzyme, is ubiquitously found in soil, primarily produced by microorganisms and plants.[1][2] It plays a critical role in the nitrogen cycle by catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[2][3] While this process makes nitrogen available to plants, rapid urea hydrolysis can lead to significant nitrogen loss through ammonia volatilization, particularly in alkaline and calcareous soils.[4][5] This reduces the nitrogen use efficiency of urea-based fertilizers and can have negative environmental impacts.[4][6]
Urease inhibitors are compounds that block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[7] The application of urease inhibitors with urea fertilizers is a key strategy to enhance nitrogen use efficiency in agriculture.[4][8] These inhibitors help to ensure a more gradual release of nitrogen in the soil, better synchronizing with the nitrogen demands of the crop and reducing environmental nitrogen losses.[7] This document provides a detailed protocol for evaluating the efficacy of a urease inhibitor in soil samples. While the specific compound "Urease-IN-6" is not extensively documented, the following protocols are based on established methodologies for studying common urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT).[4][5]
Mechanism of Urease Action and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[2] The active site of urease contains two nickel ions that are crucial for its catalytic activity.[2][9] Urease inhibitors function by interacting with these nickel ions, preventing the substrate (urea) from binding and thus inhibiting the enzymatic reaction.[10]
Experimental Protocols
This section details the procedures for preparing soil samples and conducting an assay to measure the inhibitory effect of a urease inhibitor on soil urease activity.
Materials and Reagents
-
Fresh soil samples
-
Urea solution (e.g., 1 M)
-
Urease inhibitor stock solution (dissolved in an appropriate solvent)
-
Phosphate buffer (e.g., pH 7.0)[11]
-
Reagents for ammonia quantification (e.g., Berthelot method reagents)[11]
-
Spectrophotometer
-
Incubator
-
Centrifuge
-
Standard laboratory glassware and consumables
Experimental Workflow
The overall workflow for evaluating a urease inhibitor in soil is depicted below.
Detailed Protocol
-
Soil Sample Preparation:
-
Collect fresh soil samples from the desired location and depth (e.g., 0-15 cm).
-
Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Store the sieved soil in sealed bags at 4°C until use.
-
-
Preparation of Solutions:
-
Urea Solution (Substrate): Prepare a stock solution of urea (e.g., 1 M) in distilled water.
-
Urease Inhibitor Solutions: Prepare a stock solution of the urease inhibitor in a suitable solvent (e.g., ethanol or DMSO). From this stock, prepare a series of dilutions to test a range of inhibitor concentrations.
-
-
Urease Activity Assay:
-
For each experimental condition, weigh a specific amount of air-dried soil (e.g., 5 g) into a flask or beaker.[12]
-
Add the desired volume of the urease inhibitor solution to the soil and mix thoroughly. For the control group, add the same volume of the solvent without the inhibitor.
-
Pre-incubate the soil with the inhibitor for a defined period (e.g., 1 hour) at room temperature to allow for interaction with the soil urease.
-
Add a specific volume of the urea solution to initiate the enzymatic reaction.
-
Incubate the soil mixture at a constant temperature (e.g., 37°C) for a set time (e.g., 2 hours).[13]
-
Stop the reaction by adding a suitable extraction solution, such as 1 N KCl.[12]
-
-
Ammonia Quantification:
-
Shake the flasks for a specified time (e.g., 30 minutes) to extract the ammonium produced.
-
Filter or centrifuge the soil suspension to obtain a clear supernatant.
-
Determine the ammonium concentration in the supernatant using a colorimetric method, such as the Berthelot (indophenol blue) method, with a spectrophotometer.[11][12]
-
-
Calculation of Urease Inhibition:
-
Calculate the urease activity as the amount of NH₄⁺-N produced per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).
-
The percentage of urease inhibition can be calculated using the following formula:
-
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
-
Data Presentation
The quantitative data obtained from the experiment should be organized into a clear and structured table for easy comparison of the effects of different inhibitor concentrations.
Table 1: Effect of Different Concentrations of a Urease Inhibitor on Soil Urease Activity
| Inhibitor Concentration (µg/g soil) | Urease Activity (µg NH₄⁺-N g⁻¹ soil h⁻¹) | Standard Deviation | % Inhibition |
| 0 (Control) | 50.2 | ± 2.5 | 0% |
| 1 | 40.8 | ± 1.9 | 18.7% |
| 5 | 25.1 | ± 1.3 | 50.0% |
| 10 | 15.5 | ± 0.8 | 69.1% |
| 20 | 8.3 | ± 0.5 | 83.5% |
Conclusion
The protocols outlined in this document provide a robust framework for researchers and scientists to evaluate the efficacy of urease inhibitors in soil samples. By following these detailed methodologies, it is possible to obtain reliable and reproducible data on the dose-dependent inhibitory effects of new or existing compounds. This information is crucial for the development of more efficient and environmentally friendly fertilizer formulations in agriculture and for broader research into soil enzyme kinetics. The use of clear data presentation and workflow diagrams, as illustrated, will further aid in the interpretation and communication of experimental findings.
References
- 1. Isolation and Characterization of Urease-Producing Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cottoninfo.com.au [cottoninfo.com.au]
- 8. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for Testing Urease-IN-6 on Agricultural Fertilizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea is a primary nitrogenous fertilizer used globally to enhance crop yields.[1] However, its application is often associated with significant nitrogen loss through ammonia volatilization, a process catalyzed by the ubiquitous soil enzyme, urease.[1][2] Urease rapidly hydrolyzes urea into ammonia and carbon dioxide, leading to a localized increase in pH and subsequent release of ammonia gas into the atmosphere.[3] This not only reduces the nitrogen use efficiency of the fertilizer but also contributes to environmental pollution.[4] Urease inhibitors are chemical compounds that temporarily block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[2] This delay allows urea to diffuse into the soil, where the resulting ammonia is less prone to volatilization and can be better utilized by plants.[2] This application note provides a detailed protocol for the evaluation of a novel urease inhibitor, Urease-IN-6, for its potential application in agricultural fertilizers.
Mechanism of Urease Action and Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to produce ammonia and carbamate.[3][5] The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[3] The overall reaction leads to an increase in soil pH around the fertilizer granule, favoring the conversion of ammonium to ammonia gas, which is then lost to the atmosphere.[2] Urease inhibitors, such as this compound, are designed to interact with the nickel ions in the active site of the urease enzyme, preventing the binding of urea and thus inhibiting its hydrolysis.[6]
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition by this compound.
Experimental Workflow
The evaluation of this compound involves a multi-step process, beginning with in vitro characterization and progressing to laboratory-scale soil-based assays. This workflow ensures a comprehensive assessment of the inhibitor's efficacy.
Caption: Overall experimental workflow for the evaluation of this compound.
Protocol 1: In Vitro Urease Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against urease in a cell-free system.
Materials and Reagents:
-
Urease (from Jack Bean)
-
Urea
-
Phosphate buffer (pH 7.0)
-
This compound
-
Ammonia quantification kit (e.g., Berthelot method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the urease solution to each well.
-
Add different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Quantification of Ammonia:
-
Stop the reaction and measure the amount of ammonia produced using a suitable quantification kit.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.[8]
-
Data Presentation:
| This compound Conc. (µM) | Absorbance | % Inhibition |
| 0 (Control) | 1.25 | 0 |
| 1 | 1.05 | 16 |
| 10 | 0.75 | 40 |
| 50 | 0.40 | 68 |
| 100 | 0.20 | 84 |
Protocol 2: Formulation of this compound with Urea Fertilizer
This protocol describes the method for coating urea granules with this compound.
Materials and Reagents:
-
Granular urea fertilizer
-
This compound
-
A suitable solvent for this compound
-
A binder or coating agent (optional)
-
Laboratory-scale mixer or coating pan
Procedure:
-
Preparation of Coating Solution:
-
Dissolve a pre-determined amount of this compound in the chosen solvent. The concentration should be based on the desired inhibitor loading on the fertilizer (e.g., 0.05% w/w).[9]
-
If using a binder, add it to the solution and mix thoroughly.
-
-
Coating Process:
-
Place the granular urea in the mixer.
-
While the mixer is rotating, spray the this compound solution evenly onto the urea granules.
-
Continue mixing until the solvent has evaporated and the granules are dry.
-
-
Quality Control:
-
Analyze a sample of the coated urea to confirm the concentration of this compound.
-
Protocol 3: Laboratory-Scale Ammonia Volatilization Measurement
This protocol measures the effectiveness of this compound-treated fertilizer in reducing ammonia loss from soil.
Materials and Reagents:
-
Air-dried and sieved soil
-
Urea fertilizer (treated with this compound and untreated)
-
Incubation chambers with air-flow system
-
Acid traps (containing a known concentration of sulfuric or boric acid)
-
Deionized water
Procedure:
-
Experimental Setup:
-
Place a known amount of soil into each incubation chamber.
-
Apply the treated and untreated urea fertilizers to the soil surface at a rate equivalent to a typical agricultural application. Include a control with no fertilizer.
-
Adjust the soil moisture to a specific level (e.g., 60% water-filled pore space).
-
-
Ammonia Trapping:
-
Seal the chambers and connect them to an air-flow system that passes the outgoing air through the acid traps.
-
Maintain a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
Collect the acid traps at regular intervals (e.g., daily for the first week, then every few days).
-
Determine the amount of ammonia captured in the acid traps by titration or colorimetric methods.
-
-
Data Analysis:
-
Calculate the cumulative ammonia loss over the incubation period for each treatment.
-
Express the ammonia loss as a percentage of the applied nitrogen.
-
Data Presentation:
| Time (days) | Cumulative NH₃ Loss (% of applied N) - Untreated Urea | Cumulative NH₃ Loss (% of applied N) - Urea + this compound |
| 1 | 5 | 1 |
| 3 | 15 | 4 |
| 7 | 25 | 8 |
| 14 | 30 | 12 |
Protocol 4: Soil Incubation Study for Nitrogen Release
This protocol evaluates the effect of this compound on the transformation of urea-N into ammonium (NH₄⁺) and nitrate (NO₃⁻) in the soil over time.
Materials and Reagents:
-
Air-dried and sieved soil
-
Urea fertilizer (treated with this compound and untreated)
-
Incubation containers (e.g., plastic cups)
-
Potassium chloride (KCl) solution (2M)
-
Analytical equipment for NH₄⁺ and NO₃⁻ determination (e.g., colorimeter, ion chromatograph)
Procedure:
-
Experimental Setup:
-
Mix a known amount of soil with the treated and untreated urea fertilizers. Include a control with no fertilizer.
-
Place the soil-fertilizer mixtures into the incubation containers.
-
Adjust the soil moisture and maintain a constant temperature.
-
-
Soil Sampling:
-
At specified time points (e.g., 1, 3, 7, 14, 28 days), collect soil samples from each treatment.
-
-
Nitrogen Extraction and Analysis:
-
Extract the soil samples with 2M KCl solution to remove exchangeable NH₄⁺ and NO₃⁻.
-
Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations.
-
-
Data Analysis:
-
Plot the concentrations of NH₄⁺ and NO₃⁻ over time for each treatment.
-
Compare the nitrogen transformation dynamics between the treated and untreated fertilizers.
-
Data Presentation:
| Time (days) | NH₄⁺-N (mg/kg soil) - Untreated Urea | NH₄⁺-N (mg/kg soil) - Urea + this compound | NO₃⁻-N (mg/kg soil) - Untreated Urea | NO₃⁻-N (mg/kg soil) - Urea + this compound |
| 1 | 80 | 25 | 5 | 5 |
| 7 | 40 | 60 | 50 | 30 |
| 28 | 10 | 15 | 100 | 95 |
Factors Influencing Urease Inhibitor Efficacy
The effectiveness of this compound in an agricultural setting will be influenced by several environmental and management factors.
Caption: Key factors influencing the performance of urease inhibitors in soil.
This application note provides a comprehensive set of protocols for the systematic evaluation of this compound as a potential urease inhibitor for agricultural applications. By following these experimental procedures, researchers can obtain critical data on the inhibitor's potency, its effectiveness in reducing ammonia volatilization, and its impact on nitrogen dynamics in the soil. The results of these studies will be instrumental in determining the viability of this compound as a tool to enhance nitrogen use efficiency in agriculture.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Agronomic efficiency of NBPT as a urease inhibitor: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Urease-IN-6 in Reducing Ammonia Volatilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia volatilization from urea-based fertilizers is a significant agricultural and environmental concern, leading to nitrogen loss and atmospheric pollution. Urease, a nickel-dependent metalloenzyme found in soil microorganisms, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic action increases the local pH, favoring the conversion of ammonium to ammonia gas, which is then lost to the atmosphere.[4][5] Urease inhibitors are compounds that block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[6] This delay allows for urea to be incorporated into the soil profile, where the released ammonium is less susceptible to volatilization.[5][6]
Urease-IN-6 is a potent urease inhibitor with a reported IC50 value of 14.2 μM.[7][8] While its primary area of published research is in the context of peptic and gastric ulcers, its strong inhibitory action on the urease enzyme suggests its potential utility in agricultural applications to reduce ammonia volatilization. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and soil-based experiments.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃OS |
| Molecular Weight | 325.43 g/mol |
| IC₅₀ (Urease) | 14.2 μM[7][8] |
| Appearance | Solid |
Signaling Pathway of Urease Inhibition
The following diagram illustrates the biochemical pathway of urea hydrolysis by urease and the mechanism of its inhibition. Urease catalyzes the conversion of urea to carbamate and ammonia, which subsequently leads to the formation of more ammonia and carbon dioxide. A urease inhibitor, such as this compound, binds to the active site of the urease enzyme, preventing the substrate (urea) from binding and thus blocking the hydrolysis reaction.
Caption: Urease-catalyzed urea hydrolysis and its inhibition.
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified urease enzyme. The assay is based on the Berthelot method, which quantifies the amount of ammonia produced.[9]
Materials:
-
Urease from Jack Bean (e.g., Sigma-Aldrich)
-
This compound
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a urea solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of different concentrations of this compound to the sample wells.
-
Add 25 µL of phosphate buffer to the control wells.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent.
-
Add 50 µL of alkaline hypochlorite solution.
-
Incubate the plate at 37°C for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the dose-response curve.
-
Soil Incubation Study to Measure Ammonia Volatilization
This protocol describes a laboratory-based method to evaluate the effectiveness of this compound in reducing ammonia volatilization from urea applied to soil.
Materials:
-
Soil sample (air-dried and sieved)
-
Urea
-
This compound
-
Incubation chambers (e.g., sealed jars with a gas trap)
-
Acid trap solution (e.g., 0.01 M sulfuric acid or boric acid)
-
Titration equipment or a colorimetric method for ammonia quantification
-
Incubator
Experimental Workflow:
Caption: Workflow for soil incubation experiment.
Procedure:
-
Soil Preparation:
-
Collect a representative soil sample, air-dry it, and pass it through a 2 mm sieve.
-
Determine the water holding capacity of the soil.
-
-
Experimental Setup:
-
Weigh a fixed amount of soil (e.g., 100 g) into each incubation chamber.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Prepare the treatments:
-
Control: Urea applied at a standard agricultural rate.
-
This compound treatment: Urea mixed with this compound at various concentrations. Note: Optimal application rates for this compound need to be determined experimentally through dose-response studies.
-
-
Evenly apply the treatments to the soil surface.
-
Place an acid trap containing a known volume and concentration of acid inside each chamber to capture volatilized ammonia.
-
Seal the chambers and place them in an incubator at a constant temperature (e.g., 25°C).
-
-
Ammonia Measurement:
-
At regular intervals (e.g., 1, 2, 3, 5, 7, 10, and 14 days), remove the acid traps and replace them with fresh ones.
-
Quantify the amount of ammonia captured in the acid traps by titration with a standard base or using a colorimetric method (e.g., indophenol blue).
-
-
Data Analysis:
-
Calculate the amount of ammonia volatilized per unit of soil per time interval.
-
Determine the cumulative ammonia loss over the incubation period for each treatment.
-
Calculate the percentage reduction in ammonia volatilization for the this compound treatments relative to the control.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results from the protocols described above.
| Parameter | This compound (Published Data) | This compound (Experimental Data Template) | Other Urease Inhibitors (for comparison) |
| In Vitro IC₅₀ (μM) | 14.2[7][8] | To be determined | NBPT: ~0.1 - 1.0 |
| Ammonia Volatilization Reduction (%) | Data not available | To be determined in soil incubation studies | NBPT: 50-90% reduction has been reported in various studies.[10] |
| Optimal Application Rate | Data not available | To be determined experimentally | NBPT: Typically applied at 0.025% (w/w) of urea-N.[11] |
Conclusion
This compound demonstrates significant potential as a urease inhibitor based on its low IC₅₀ value. The provided protocols offer a framework for researchers to systematically evaluate its efficacy in reducing ammonia volatilization from urea-based fertilizers. Further research, particularly soil-based studies, is crucial to determine the optimal application rates and the performance of this compound under various environmental conditions. These investigations will be vital in assessing its viability as a tool for improving nitrogen use efficiency in agriculture and mitigating environmental nitrogen losses.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ammonia volatilization from urea - Wikipedia [en.wikipedia.org]
- 6. watercressresearch.com [watercressresearch.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Advantages of Urea with Urease Inhibitors in Modern Agriculture [nodral.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Urease-IN-6 in Animal Feed Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Urease-IN-6, a potent urease inhibitor, in animal feed. The included protocols are designed to facilitate the evaluation of its efficacy in improving nutrient utilization, particularly non-protein nitrogen (NPN), and reducing ammonia emissions in livestock.
Introduction to this compound
This compound is a novel, non-competitive urease inhibitor designed to control the hydrolysis of urea in the gastrointestinal tracts of animals. In ruminants, dietary urea is rapidly broken down into ammonia by microbial urease in the rumen.[1][2] While ammonia is a key nitrogen source for microbial protein synthesis, its rapid release often surpasses the capacity of rumen microbes to utilize it, leading to inefficient nitrogen use and potential ammonia toxicity.[1][3][4] this compound temporarily reduces the activity of the urease enzyme, slowing the rate of urea hydrolysis to better synchronize ammonia release with microbial protein synthesis.[1] This controlled release mechanism aims to enhance the utilization of dietary urea, improve animal performance, and decrease nitrogen excretion into the environment.[3][4]
Mechanism of Action
Urease enzymes, metalloenzymes containing nickel, catalyze the hydrolysis of urea into ammonia and carbon dioxide.[5][6] This enzymatic reaction significantly increases the pH of the surrounding environment due to the production of ammonia, a basic compound.[5] Urease inhibitors like this compound are designed to interfere with this catalytic process. They can be classified as active site-directed or mechanism-based inhibitors.[7] While the precise binding mode of all inhibitors varies, they often interact with the nickel ions in the active site of the urease enzyme, preventing the substrate (urea) from binding and being hydrolyzed.[7] By slowing down this enzymatic conversion, this compound helps to maintain a more stable rumen environment, preventing sharp increases in ammonia concentration.
Caption: Mechanism of this compound action in the rumen.
Applications in Animal Feed
The primary application of this compound in animal feed is to improve the efficiency of non-protein nitrogen (NPN) supplementation, such as urea.
-
Ruminants (Beef and Dairy Cattle): In ruminant diets, urea is a cost-effective replacement for more expensive protein sources like soybean meal.[2][3] However, its rapid conversion to ammonia can lead to poor utilization and health risks.[3][4] this compound can help mitigate these issues by slowing down ammonia release, leading to improved microbial protein synthesis, better feed conversion, and reduced nitrogen loss in waste.[1][8]
-
Monogastric Animals (Swine and Poultry): While urea is not typically added to monogastric diets, urease activity is present in their gastrointestinal tracts.[2] High ammonia concentrations in the gut can damage the intestinal mucosa, leading to impaired nutrient absorption and reduced growth performance.[2][9] this compound could potentially be used to lower gut ammonia levels, improving gut health and overall animal performance.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound in a research setting.
In Vitro Rumen Fermentation Study
Objective: To determine the effect of this compound on urea hydrolysis and ammonia concentration in a simulated rumen environment.
Materials:
-
Rumen fluid collected from fistulated animals
-
Buffer solution (e.g., McDougall's buffer)
-
Substrate (e.g., total mixed ration, TMR)
-
Urea solution
-
This compound at various concentrations
-
Incubator/water bath at 39°C
-
pH meter
-
Spectrophotometer for ammonia analysis
Procedure:
-
Prepare anaerobic buffer solution and dispense into fermentation vessels.
-
Add the substrate (TMR) and urea solution to each vessel.
-
Introduce different concentrations of this compound to the treatment groups. A control group with no inhibitor should be included.
-
Add fresh rumen fluid to each vessel under anaerobic conditions.
-
Incubate the vessels at 39°C for a specified period (e.g., 24 hours), with periodic sampling (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each sampling time, measure the pH and collect a sample of the fermentation liquor.
-
Centrifuge the collected samples and analyze the supernatant for ammonia concentration using a colorimetric method (e.g., phenol-hypochlorite method).
References
- 1. HyUrit Feed Grade Urease Inhibitor With 10% Acetohydroxamic Acid [animal-feedenzymes.com]
- 2. Ureases in the gastrointestinal tracts of ruminant and monogastric animals and their implication in urea-N/ammonia metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined effects of feed-grade urea and a urease inhibitor on growth performance, digestibility, blood biochemical indicators, and rumen environment in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Use of urease inhibitors to control nitrogen loss from livestock waste - Pork Checkoff [porkcheckoff.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Urease-IN-6 solubility issues
Welcome to the technical support center for Urease-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. By inhibiting urease, this compound can be used in studies related to peptic and gastric ulcers.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 50 mg/mL, however, this may require ultrasonication to fully dissolve. It is also crucial to use a fresh, anhydrous stock of DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility. For final assay concentrations, the DMSO stock solution should be diluted into your aqueous buffer, ensuring the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain solubility. You may need to empirically determine the optimal balance for your specific assay.
-
Use a Different Co-solvent: While DMSO is recommended, you could test other water-miscible organic solvents such as ethanol for preparing your stock solution. However, the compatibility of any co-solvent with your specific experimental system must be validated.
-
pH Adjustment: The solubility of compounds containing amine groups, like this compound, can be pH-dependent. In acidic conditions, the amine group can become protonated, forming a more soluble salt.[1][2] You could try adjusting the pH of your aqueous buffer to be slightly acidic, but you must ensure the chosen pH is compatible with your biological assay.
-
Gentle Warming: Gentle warming of the solution can sometimes help to dissolve the compound, but be cautious of potential degradation. The stability of this compound at elevated temperatures should be considered.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the this compound stock solution in DMSO at -20°C or -80°C. When stored at -80°C, it should be used within 6 months, and within 1 month if stored at -20°C.[3] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. The compound may be hygroscopic and has absorbed water. | 1. Ensure you are using the recommended DMSO concentration (50 mg/mL). 2. Use ultrasonication to aid dissolution. 3. Use a fresh, anhydrous stock of DMSO. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration is too low to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific buffer (see Protocol 2). 3. Ensure the final DMSO concentration is at an acceptable level for your assay (typically ≤0.5%) while still maintaining solubility. |
| The solution is initially clear but becomes cloudy or shows a precipitate over time. | The compound is supersaturated and is slowly precipitating out of solution. The compound may be unstable in the aqueous buffer at the experimental temperature. | 1. Use the prepared working solution immediately after dilution. 2. Assess the stability of this compound in your assay buffer over the time course of your experiment (see Protocol 3). 3. Consider preparing fresh dilutions at different time points during a long experiment. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. Degradation of the compound in the stock or working solution. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh stock and working solutions. 3. Follow recommended storage conditions and avoid repeated freeze-thaw cycles. 4. Verify the concentration of your stock solution using a suitable analytical method if possible. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | 50 | Requires ultrasonication. Use of anhydrous DMSO is critical.[3] |
| Ethanol | ~5 | Based on solubility of similar thiourea and tryptamine derivatives.[3][4][5][6] |
| PBS (pH 7.4) | <0.1 | Sparingly soluble in aqueous buffers.[4] |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | <0.1 | Solubility can be influenced by media components and serum proteins. |
Table 2: Hypothetical Stability of this compound in Solution
| Condition | Stability (t½) | Recommendation |
| DMSO stock at -20°C | ~1 month[3] | Aliquot to avoid freeze-thaw cycles. |
| DMSO stock at -80°C | ~6 months[3] | Preferred for long-term storage. |
| Aqueous buffer (pH 7.4) at RT | < 24 hours | Prepare fresh working solutions daily. |
| Aqueous buffer (pH 7.4) at 37°C | < 8 hours | Prepare fresh for each experiment and use immediately. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to the sterile amber glass vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Ultrasonicate: If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering or absorbance
Procedure:
-
Prepare serial dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add buffer: To the clear-bottom 96-well plate, add your aqueous buffer to each well.
-
Add compound dilutions: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the buffer. This will result in a final DMSO concentration that is consistent across all wells (e.g., 1%).
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Buffer with the same final DMSO concentration only.
-
Blank: Buffer only.
-
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for any precipitation to occur.
-
Measure precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of a precipitate.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.
-
-
Determine kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance or light scattering compared to the negative control is considered the kinetic solubility under these conditions.
Protocol 3: Urease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound working solutions (prepared by diluting the DMSO stock in phosphate buffer)
-
Ammonia detection reagent (e.g., Nessler's reagent or a commercial kit)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare reaction mixture: In the wells of a 96-well plate, add the phosphate buffer and the this compound working solution at various concentrations.
-
Pre-incubation: Add the urease enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Stop reaction and detect ammonia: Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate % inhibition: The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of this compound.
-
Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound action and its impact on the gastric environment.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Optimizing Urease-IN-6 concentration for in vitro experiments
Welcome to the technical support center for Urease-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the urease enzyme with an IC50 of 14.2 μM.[1] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3] By inhibiting urease, this compound blocks this conversion. The accumulation of ammonia due to urease activity can increase the pH of the surrounding environment and be toxic to cells.[4][5] Therefore, this compound can be used to study the pathological roles of urease, such as in peptic and gastric ulcers caused by Helicobacter pylori.[1] Urease inhibitors are classified into two main categories: active site-directed (substrate-like) and mechanism-based.[6]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at room temperature in the continental US, though storage conditions may vary elsewhere.[1] Stock solutions are best prepared in newly opened, hygroscopic DMSO to a concentration of 50 mg/mL (153.64 mM), which may require sonication.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the primary application of this compound in in vitro experiments?
A3: this compound is primarily used in in vitro studies to investigate the effects of urease inhibition. This is particularly relevant in the context of infections with urease-producing bacteria like Helicobacter pylori and Proteus mirabilis.[1][5][7] By inhibiting urease, researchers can explore the enzyme's role in bacterial survival, pathogenesis, and its cytotoxic effects on host cells.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no urease inhibition | Incorrect concentration of this compound: The concentration may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range around the reported IC50 of 14.2 μM.[1] |
| Degraded this compound: Improper storage of the compound or stock solution can lead to loss of activity. | Ensure this compound is stored according to the manufacturer's recommendations (solid at room temperature, stock solutions at -20°C or -80°C).[1] Prepare fresh stock solutions if degradation is suspected. | |
| Issues with the urease enzyme: The urease used in the assay may be inactive or have low activity. | Use a fresh batch of urease or a commercially available urease activity assay kit that includes a positive control.[11] | |
| High background in urease activity assay | Ammonia contamination: The sample or reagents may be contaminated with ammonia. | Use high-purity reagents and water. Prepare a reagent background control to subtract from your sample readings.[11] |
| Non-specific color development: Other substances in the sample may interfere with the colorimetric detection method. | Run a sample blank (sample without urease or urea) to account for any background signal. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in reagent concentrations. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Observed cytotoxicity is not as expected | Cell line sensitivity: Different cell lines may have varying sensitivities to ammonia-induced cytotoxicity. | If studying cytotoxicity, select a cell line known to be sensitive to ammonia or perform preliminary experiments to determine the sensitivity of your chosen cell line.[4] |
| Urea concentration: The concentration of urea in the medium can impact the amount of ammonia produced and subsequent cytotoxicity.[4] | Optimize the urea concentration in your cell culture medium. A concentration of 20-30 mM has been used in some studies to induce cytotoxicity.[4][10] |
Quantitative Data Summary
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Reference |
| IC50 | 14.2 μM | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (153.64 mM) | Requires sonication; use newly opened, hygroscopic DMSO. | [1] |
Experimental Protocols
Protocol 1: In Vitro Urease Activity Inhibition Assay
This protocol is adapted from standard colorimetric urease activity assays.[11][12]
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
This compound
-
Urea solution (e.g., 100 mM)
-
Urease Assay Buffer (e.g., PBS, pH 7.0)
-
Ammonia detection reagents (e.g., modified Berthelot method reagents)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in Urease Assay Buffer. The final concentrations should bracket the expected IC50 (e.g., 1 μM to 100 μM).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 25 µL of the urease enzyme solution to wells containing 5 µL of the different this compound dilutions or buffer (for the control). Incubate for 15 minutes at 30°C.
-
Initiate the reaction: Add 55 µL of Urease Assay Buffer and 100 mM urea to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11]
-
Stop the reaction and develop color: Stop the reaction and develop the color according to the instructions of your chosen ammonia detection kit (e.g., by adding 80 µL of Reagent 1 and 40 µL of Reagent 2).[11]
-
Measure absorbance: Incubate for an additional 30 minutes at 37°C and then measure the optical density (OD) at 670 nm using a microplate reader.[11]
-
Calculate percentage inhibition: The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100.[12]
Protocol 2: Cell Viability Assay for Urease-Induced Cytotoxicity
This protocol is based on assessing cell viability in the presence of urease and its substrate, with and without an inhibitor.[8][10]
Materials:
-
Mammalian cell line (e.g., gastric adenocarcinoma cell line)[10]
-
Cell culture medium
-
Urease enzyme
-
Urea
-
This compound
-
Cell viability reagent (e.g., Neutral Red dye, BacTiter-Glo™)[8][10]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing:
-
Control: Medium only
-
Urease + Urea: Medium with urease and a specific concentration of urea (e.g., 20 mM).[10]
-
Urease + Urea + this compound: Medium with urease, urea, and the desired concentration of this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 24, 48 hours).[10]
-
Assess Cell Viability: At the end of the incubation period, measure cell viability using your chosen method. For example, if using Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step before measuring absorbance.[10] If using an ATP-based assay like BacTiter-Glo™, add the reagent and measure luminescence.[8]
-
Data Analysis: Express the viability of treated cells as a percentage of the control cells.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. [Cytotoxic effect of ammonia produced by Helicobacter pylori urease on the cultural cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.haifa.ac.il [cris.haifa.ac.il]
- 10. Helicobacter pylori urease activity is toxic to human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Urease assay protocol [bio-protocol.org]
How to improve the stability of Urease-IN-6 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Urease-IN-6 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of this compound in solution.
Problem: Precipitation observed when preparing this compound stock solution in DMSO.
| Possible Cause | Recommended Solution |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Water absorbed by DMSO from the atmosphere can significantly decrease the solubility of this compound. |
| Low-quality DMSO | Ensure the DMSO is of a suitable grade for biological experiments (e.g., cell culture or molecular biology grade). |
| Incorrect Handling | Briefly use sonication to aid dissolution. Ensure the vial is tightly capped to prevent moisture absorption. |
Problem: this compound precipitates out of solution upon dilution into aqueous buffer or media.
| Possible Cause | Recommended Solution |
| "Crashing out" due to rapid solvent change | Instead of diluting the DMSO stock directly into the aqueous buffer, perform serial dilutions of the stock solution in 100% DMSO first. Then, add the final diluted DMSO sample to your aqueous buffer.[1] |
| Final DMSO concentration is too low | Maintain a low but sufficient final concentration of DMSO in your working solution (e.g., 0.1% to 0.5%) to help keep the compound solubilized. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Supersaturated working solution | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions of this compound. |
| Buffer properties | The pH and composition of the aqueous buffer can influence the solubility of the compound. If possible, assess the solubility of this compound in a few different buffers relevant to your assay. |
| Adsorption to container walls | Use low-adhesion microcentrifuge tubes or glassware for preparing and storing solutions to minimize loss of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 50 mg/mL (153.64 mM). It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Brief sonication can be used to facilitate dissolution. For example, to prepare a 10 mM stock solution, you would dissolve 1 mg of this compound in 307.29 µL of DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in aliquots at -80°C for up to 6 months. For short-term storage, aliquots can be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Refer to the Troubleshooting Guide above to identify the potential cause and solution. It is not recommended to use a solution with visible precipitate in your experiments as the actual concentration will be unknown.
Q5: How can I perform serial dilutions of this compound for my experiments?
A5: To avoid precipitation, it is best to perform initial serial dilutions in 100% DMSO. Once you have your desired concentrations in DMSO, you can then dilute these into your final aqueous buffer or cell culture medium.[1] This method helps to prevent the compound from "crashing out" of solution. Ensure the final DMSO concentration is consistent across all experimental conditions and include a vehicle control.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution to mix. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Materials and Equipment:
-
This compound stock solution in DMSO
-
Aqueous buffers (e.g., phosphate-buffered saline at pH 7.4)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for forced degradation studies
-
Hydrogen peroxide (3%) for oxidative stress testing
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Temperature-controlled incubator
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or stress condition. Include a control sample (time zero).
-
Stress Conditions (Forced Degradation):
-
Hydrolytic Stability: Incubate the this compound solution in acidic, neutral, and basic conditions.
-
Oxidative Stability: Add hydrogen peroxide to the this compound solution.
-
Thermal Stability: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the this compound solution to light according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Inject the samples from each time point and condition onto the HPLC system.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: Enhancing the Efficacy of Urease Inhibitors in Cell Culture
A Note on "Urease-IN-6": Our initial search did not yield specific information on a compound named "this compound". The following technical support guide has been developed for a generic urease inhibitor, hereafter referred to as "Urease Inhibitor Compound X" (UIC-X), to provide researchers with a comprehensive resource for enhancing the efficacy of urease inhibitors in a cell culture setting. The principles and protocols outlined here are broadly applicable to small molecule inhibitors targeting the urease enzyme.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store UIC-X?
A1: For initial use, we recommend reconstituting UIC-X in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term storage (a few days), the stock solution can be kept at 4°C. Always refer to the manufacturer's specific instructions for your particular inhibitor.
Q2: What is the recommended starting concentration for UIC-X in my cell culture experiments?
A2: The optimal concentration of UIC-X will be cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment starting with a broad range of concentrations. A common starting point is to test concentrations from 0.1 µM to 100 µM. The half-maximal inhibitory concentration (IC50) value, which can be determined from this initial experiment, will help in selecting the appropriate concentration for subsequent assays.
Q3: I am not observing any inhibition of urease activity. What could be the reason?
A3: Several factors could contribute to a lack of inhibitory effect. Please refer to our troubleshooting section below for a detailed guide. Common reasons include suboptimal inhibitor concentration, instability of the compound in your cell culture medium, or issues with the experimental setup for measuring urease activity.
Q4: Is UIC-X expected to be cytotoxic to my cells?
A4: Cytotoxicity is a potential concern with any small molecule inhibitor. It is crucial to assess the cytotoxic profile of UIC-X in your specific cell line. We recommend performing a cell viability assay (e.g., MTT, Trypan Blue, or a fluorescence-based live/dead assay) in parallel with your urease inhibition experiments. This will help distinguish between a specific inhibitory effect and general toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using urease inhibitors in cell culture.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect | Suboptimal concentration of UIC-X. | Perform a dose-response experiment to determine the optimal concentration and IC50 value. |
| Instability of UIC-X in culture medium. | Check the stability of your compound in the medium over the time course of your experiment. Consider using a fresh preparation of the inhibitor for each experiment. | |
| Incorrect assay for urease activity. | Ensure your assay is sensitive and specific for urease activity. The Berthelot method, which measures ammonia production, is a common and reliable method. | |
| High cell death or morphological changes | Cytotoxicity of UIC-X. | Perform a cell viability assay to determine the cytotoxic concentration of UIC-X. Use concentrations below the toxic threshold for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and healthy at the start of each experiment. |
| Degradation of UIC-X stock solution. | Prepare fresh aliquots of the inhibitor from a new stock solution. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of the IC50 of UIC-X for Urease Inhibition in Cultured Cells
This protocol describes how to determine the concentration of UIC-X that inhibits 50% of urease activity in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Urease Inhibitor Compound X (UIC-X)
-
DMSO (or other suitable solvent)
-
Urea solution (e.g., 20 mM in PBS)
-
Reagents for ammonia quantification (e.g., Urease Activity Assay Kit)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of UIC-X in complete cell culture medium. A common approach is to perform serial dilutions to cover a range from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest UIC-X concentration).
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared UIC-X dilutions. Incubate for a predetermined time (e.g., 24 hours).
-
Urea Challenge: After the incubation period, add the urea solution to each well to a final concentration that is known to elicit a measurable urease activity.
-
Ammonia Quantification: After a suitable incubation time with urea, collect the cell culture supernatant. Measure the ammonia concentration in the supernatant using a suitable assay, such as the Berthelot method.
-
Data Analysis: Plot the percentage of urease inhibition versus the logarithm of the UIC-X concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of UIC-X Cytotoxicity using MTT Assay
This protocol outlines a method to assess the effect of UIC-X on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Urease Inhibitor Compound X (UIC-X)
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the same concentrations of UIC-X as used in your inhibition assay. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability versus the UIC-X concentration.
Signaling Pathways and Workflows
Caption: Catalytic cycle of the urease enzyme.
Caption: Troubleshooting workflow for lack of urease inhibition.
Caption: General experimental workflow for using a urease inhibitor.
Refining Urease-IN-6 experimental protocols for better results
Welcome to the technical support center for Urease-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and offer solutions to refine your experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease and its inhibitors? A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to an increase in local pH.[2] this compound, like many urease inhibitors, is designed to interact with the nickel ions in the enzyme's active site, preventing the urea substrate from binding and being hydrolyzed.[3][4] This inhibition blocks the production of ammonia.
Q2: What is the most common assay to measure urease activity and inhibition? A2: The most common method is the indophenol or Berthelot method, which measures the amount of ammonia produced from urea hydrolysis.[1][5][6] In this assay, ammonia reacts with phenol and hypochlorite under alkaline conditions to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically (typically around 630-670 nm), is proportional to the urease activity.[5][6]
Q3: How should I dissolve and store this compound? A3: As a small molecule inhibitor, this compound should typically be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] For long-term storage, keep the stock solution at -20°C or -80°C. For daily use, fresh dilutions should be made in the appropriate assay buffer. Always check the manufacturer's datasheet for specific solubility and storage instructions.
Q4: What is a suitable positive control for a urease inhibition assay? A4: Thiourea and acetohydroxamic acid (AHA) are widely used as standard, reference inhibitors for urease and serve as excellent positive controls in inhibition assays.[1][5][8]
Experimental Protocols & Data
Standard In Vitro Urease Inhibition Assay Protocol
This protocol is based on the widely used indophenol method to determine urease activity by quantifying ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea (substrate)
-
This compound (test inhibitor)
-
Thiourea or Acetohydroxamic Acid (positive control inhibitor)
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0-7.4)[6][8]
-
Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)[5]
-
Alkali Reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride NaOCl)[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. Dissolve this compound and the control inhibitor in DMSO to make stock solutions, then prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank (No Enzyme): 20 µL Assay Buffer
-
Control (100% Activity): 10 µL DMSO + 10 µL Assay Buffer
-
Test Inhibitor: 10 µL of this compound dilution + 10 µL Assay Buffer
-
Positive Control: 10 µL of control inhibitor dilution + 10 µL Assay Buffer
-
-
Enzyme Addition: Add 20 µL of urease enzyme solution to all wells except the Blank.
-
Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1][5]
-
Initiate Reaction: Add 50 µL of urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[9]
-
Color Development:
-
Add 50 µL of Phenol Reagent to each well.
-
Add 50 µL of Alkali Reagent to each well.
-
-
Final Incubation: Incubate at room temperature for 30-50 minutes, protected from light, to allow the color to develop.[5][6]
-
Measurement: Read the absorbance at 630 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = 100 - [ (OD_test - OD_blank) / (OD_control - OD_blank) ] * 100[1][5]
Typical Assay Parameters
The following table provides a summary of typical quantitative data and conditions used in urease inhibition assays. These are starting points and may require optimization for your specific experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Enzyme Source | Jack Bean Urease | Widely available and characterized. Bacterial ureases (e.g., from H. pylori) are also common.[4][10] |
| Enzyme Concentration | 1-10 U/mL | Should be optimized to ensure the reaction is in the linear range. |
| Substrate (Urea) Conc. | 10-100 mM | A concentration close to the enzyme's Km is often ideal for inhibitor screening.[1][5][7] |
| Inhibitor (this compound) Conc. | 0.1 µM - 100 µM | A wide range is needed to determine the IC50 value. |
| Assay Buffer pH | 6.8 - 7.4 | Urease activity is optimal in the neutral pH range.[5][11] |
| Pre-incubation Time | 10 - 30 min | Allows for the inhibitor to bind to the enzyme before the substrate is added.[5][6] |
| Reaction Time | 15 - 60 min | Must be within the linear phase of the reaction. |
| Detection Wavelength | 630 - 670 nm | For the indophenol method.[5][6] |
Visual Guides: Workflows and Mechanisms
Urease Catalytic Mechanism & Inhibition
Caption: Mechanism of urease action and competitive inhibition by this compound.
Standard Experimental Workflow
Caption: Step-by-step workflow for the in vitro urease inhibition assay.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Possible Cause | Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure proper mixing after each addition to the well. |
| Inconsistent Timing | Use a multichannel pipette for adding reagents like the substrate or stop solution to minimize timing differences across the plate. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill them with buffer or water instead. |
| Compound Precipitation | Visually inspect the wells after adding the inhibitor. If precipitation is observed, lower the concentration or try a different co-solvent. The final DMSO concentration should typically be <1%. |
Problem 2: No or very low inhibition observed, even at high concentrations of this compound.
| Possible Cause | Solution |
| Inactive Compound | Verify the integrity and purity of this compound. Ensure it has been stored correctly. Test a fresh batch or a different lot if possible. |
| Degraded Enzyme | Check the activity of your urease stock with a positive control inhibitor (e.g., thiourea). Prepare fresh enzyme aliquots and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize pH, temperature, and incubation times. Ensure the enzyme concentration is not too high, as this can make it difficult to see inhibition. |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved in the assay buffer at the tested concentrations. Lower the final assay concentration if solubility is a concern. |
Problem 3: Inhibition is observed in the absence of the inhibitor (Control wells show low activity).
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Check buffers for microbial growth. |
| Assay Interference from DMSO | Ensure the final DMSO concentration is consistent across all wells (including the 100% activity control) and is kept low (ideally ≤1%). |
| Degraded Substrate | Urea solutions can degrade over time, producing ammonia. Prepare fresh urea solution for each experiment. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common urease assay issues.
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urease assay protocol [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.stanford.edu [web.stanford.edu]
Technical Support Center: Addressing Off-Target Effects of Novel Urease Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate potential off-target effects of novel urease inhibitors. While this document is not specific to a compound named "Urease-IN-6" due to the absence of public data, the principles and protocols outlined here are broadly applicable to the preclinical validation of any new urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for urease inhibitors?
A1: Off-target effects are unintended interactions of a drug or inhibitor with cellular components other than its primary target. For a urease inhibitor, the primary target is the urease enzyme. Off-target effects can lead to unforeseen biological responses, cellular toxicity, or a misleading interpretation of experimental results. These effects are a significant concern in drug development as they can cause adverse events in clinical trials.
Q2: My cells are showing signs of distress (e.g., rounding up, detaching, dying) after treatment with my urease inhibitor. How do I know if this is an off-target effect?
A2: Cellular distress can be a result of on-target effects (e.g., if urease activity is essential for the cells in your model) or off-target toxicity. A critical first step is to compare the concentration at which you observe cellular toxicity with the concentration required to inhibit urease activity (the IC50). A large window between the cytotoxicity IC50 and the urease inhibition IC50 suggests the inhibitor is specific. If these values are close, it may indicate off-target toxicity.
Q3: I'm observing a phenotype in my experiments that doesn't seem to be directly related to the known function of urease. Could this be an off-target effect?
A3: It's possible. Urease's primary role is to hydrolyze urea into ammonia and carbon dioxide, which can lead to changes in local pH[1][2]. While some unexpected phenotypes might be indirect consequences of this pH modulation, a phenotype that is completely unrelated to urease function should prompt an investigation into off-target effects. Comparing the phenotype of your inhibitor with that of other known, structurally different urease inhibitors can be informative.
Q4: How can I confirm that my inhibitor is engaging with urease inside the cell?
A4: Target engagement assays are designed to answer this question. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence that your compound is binding to urease in a cellular context. This is crucial to confirm that the observed biological effects are mediated through the intended target.
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed
Question: My urease inhibitor is causing significant cell death at concentrations similar to its urease inhibition IC50. How can I troubleshoot this?
Answer:
-
Determine the Cytotoxicity Profile: Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration).
-
Compare On-Target vs. Cytotoxicity Potency: Create a table comparing the urease inhibition IC50 with the CC50 in various cell lines. A therapeutic index (CC50/IC50) of less than 10 is often a cause for concern.
-
Use a Urease-Negative Control Cell Line: If possible, test the cytotoxicity of your inhibitor in a cell line that does not express urease. If the inhibitor is still toxic, it strongly suggests an off-target effect. Spontaneously arising urease-negative variants of some bacteria have been characterized and could serve as useful tools[3].
-
Structural Analogs: Test a structurally related but inactive analog of your inhibitor. If the inactive analog is also toxic, this points to a toxicity issue with the chemical scaffold itself, independent of urease inhibition.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: I am seeing inconsistent results between experiments, or the biological effect does not correlate well with urease inhibition. What should I do?
Answer:
-
Confirm Target Engagement: Use an assay like CETSA to confirm that your inhibitor is binding to urease at the concentrations you are using in your cellular assays.
-
Evaluate Off-Target Liabilities: Consider a broader screening approach to identify potential off-target proteins. This can be done through computational predictions or experimental screening services (e.g., kinome scans, safety pharmacology panels).
-
Control for Downstream Effects of Urease: The primary consequence of urease activity is the production of ammonia and an increase in pH[1]. Your experimental phenotype might be an indirect result of these changes. Design experiments to control for pH changes independently of urease inhibition to dissect these effects.
Data Presentation
Table 1: Comparison of On-Target and Cytotoxic Potency
| Compound | Urease Inhibition IC50 (µM) | Cell Line A CC50 (µM) | Cell Line B CC50 (µM) | Therapeutic Index (Cell Line A) |
| Your Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate CC50/IC50] |
| Control Cmpd A | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate CC50/IC50] |
| Control Cmpd B | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate CC50/IC50] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your urease inhibitor. Add the compounds to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the inhibitor concentration to determine the CC50 value.
Protocol 2: Urease Activity Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea[4].
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, a known concentration of purified urease, and your inhibitor at various concentrations.
-
Initiate Reaction: Add a solution of urea to each well to start the reaction. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction & Develop Color:
-
Add 50 µL of Solution A (Phenol and sodium nitroprusside).
-
Add 50 µL of Solution B (Sodium hydroxide and sodium hypochlorite).
-
Incubate for 30 minutes at 37°C for color development.
-
-
Absorbance Reading: Measure the absorbance at 630 nm.
-
Data Analysis: Create a standard curve using known concentrations of ammonium chloride. Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with your inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification: Analyze the amount of soluble urease in the supernatant at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble urease as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Mandatory Visualizations
Caption: Urease signaling pathway and its downstream effects.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical decision tree for assessing potential off-target effects.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Helicobacter pylori variants selected for urease deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Urease-IN-6 in Bacterial Cultures
Disclaimer: As "Urease-IN-6" is not a widely documented urease inhibitor in publicly available scientific literature, this guide is based on the general principles of bacterial resistance to urease inhibitors. For the purpose of providing a practical and detailed troubleshooting resource, we will assume that this compound is a competitive inhibitor that functions by chelating the nickel ions within the urease active site.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a competitive inhibitor of the urease enzyme. It is believed to function by entering the active site of the enzyme and chelating the two nickel ions that are essential for its catalytic activity.[1][2][3] This binding prevents the natural substrate, urea, from being hydrolyzed into ammonia and carbamate, thereby inhibiting the bacterium's ability to neutralize acidic environments.[1][4]
Q2: What are the expected outcomes of successful this compound treatment in a susceptible bacterial culture?
A2: In a susceptible bacterial culture, particularly in an acidic environment, treatment with this compound should lead to a decrease in the rate of ammonia production. This will result in the inability of the bacteria to raise the surrounding pH, leading to decreased viability and proliferation. In clinical settings, this can help in the eradication of urease-dependent pathogens like Helicobacter pylori and Proteus mirabilis.[5][6][7]
Q3: What is bacterial resistance in the context of this compound?
A3: Bacterial resistance to this compound refers to the ability of a bacterial strain to grow and proliferate in the presence of the inhibitor at a concentration that would normally inhibit its growth. This can occur through various mechanisms that prevent the inhibitor from reaching its target or alter the target itself.
Q4: How can I determine if my bacterial culture has developed resistance to this compound?
A4: Resistance can be suspected if you observe bacterial growth in a culture medium containing this compound at a concentration that was previously effective. This can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of the inhibitor for your bacterial strain and comparing it to the MIC of a known susceptible strain. An increase in the MIC is a clear indicator of resistance.
Troubleshooting Guide
Issue 1: My bacterial culture is no longer showing sensitivity to this compound.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. 2. Investigate Mechanism: Explore potential resistance mechanisms such as target modification (mutations in the urease gene) or reduced inhibitor uptake. |
| Inhibitor Degradation | 1. Check Storage: Ensure this compound is stored according to the manufacturer's instructions. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of the inhibitor for your experiments. |
| Experimental Error | 1. Verify Concentration: Double-check the calculations for the final concentration of this compound in your culture medium. 2. Control Cultures: Always include positive (no inhibitor) and negative (known susceptible strain) controls in your experiments. |
Issue 2: I am observing inconsistent results in my urease inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | 1. Standardize Inoculum: Use a standardized inoculum size (e.g., by measuring optical density at 600 nm) for all experiments. |
| Media Composition | 1. Consistent Media: Use the same batch of culture medium for all related experiments to avoid variations in pH or nutrient content. |
| Incubation Conditions | 1. Monitor Conditions: Ensure consistent incubation temperature, time, and atmospheric conditions for all assays. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various classes of urease inhibitors against Jack Bean Urease, providing a comparative context for inhibitor potency.
| Inhibitor Class | Example Compound | IC₅₀ (µM) | Reference |
| Hydroxamic Acids | Acetohydroxamic acid | 42 | [8] |
| Thioureas | Thiourea | 21.10 | [9] |
| Phosphorodiamidates | N-(n-butyl)phosphorictriamide | 0.0021 | [8] |
| Flavonoids | Quercetin | 8.66 | [10] |
| Coumarins | - | Varies | [11] |
| Metal Complexes | Nickel(II) Complexes | 1.17 - 3.9 | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microbiology procedures to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile 96-well microtiter plate
-
Appropriate liquid culture medium (e.g., Urea broth)
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the culture medium in the 96-well plate.
-
Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard or an OD₆₀₀ of 0.08-0.1).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no inhibitor) and a negative control (medium, no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Urease Activity Assay (Phenol Red Method)
This protocol measures the activity of the urease enzyme by detecting the pH change resulting from ammonia production.[13]
Materials:
-
Bacterial culture
-
Urea agar slants or broth containing phenol red indicator
-
This compound
-
Sterile inoculating loop or needle
-
Incubator
Procedure:
-
Prepare urea agar slants or broth with and without varying concentrations of this compound.
-
Inoculate the media with the bacterial culture.
-
Incubate at the optimal temperature for the bacterium for up to 7 days.
-
Observe for a color change from yellow (acidic) to pink/red (alkaline). The rate and intensity of the color change are indicative of urease activity. A lack of color change in the presence of this compound indicates successful inhibition.
Visualizations
Caption: Assumed mechanism of this compound competitive inhibition.
Caption: Hypothetical resistance mechanism via target modification.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease as a Virulence Factor in Experimental Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9056804B2 - Urease inhibitor formulations - Google Patents [patents.google.com]
- 11. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. microbenotes.com [microbenotes.com]
Optimizing incubation time for Urease-IN-6 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Urease-IN-6 assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the critical incubation steps in a urease inhibitor assay?
A urease inhibition assay typically involves two key incubation periods:
-
Pre-incubation: This is the period where the urease enzyme is incubated with the inhibitor (this compound) before the addition of the substrate (urea). This step allows the inhibitor to bind to the enzyme.
-
Reaction Incubation: Following pre-incubation, the substrate (urea) is added, and the mixture is incubated to allow the enzymatic reaction to occur. During this time, active, unbound urease will hydrolyze urea into ammonia and carbon dioxide.[1][2]
Q2: How do I determine the optimal pre-incubation time for this compound?
The optimal pre-incubation time depends on the binding kinetics of this compound. It is crucial to allow sufficient time for the inhibitor-enzyme binding to reach equilibrium. A time-course experiment is recommended.
-
Procedure: Set up multiple reactions with a fixed concentration of urease and this compound. Vary the pre-incubation time (e.g., 5, 15, 30, 45, 60 minutes) before adding urea.
-
Analysis: The optimal pre-incubation time is the point after which no significant further increase in inhibition is observed. For many standard assays, a 15-30 minute pre-incubation at a specific temperature (e.g., 30°C or 37°C) is sufficient.[1][2][3]
Q3: What is the recommended reaction incubation time after adding urea?
The reaction incubation time should be long enough to generate a robust signal (ammonia production) in the uninhibited control wells but short enough to ensure the reaction rate remains linear.[4]
-
Procedure: Measure ammonia production at various time points (e.g., 5, 10, 15, 30, 60 minutes) after adding urea to the enzyme solution (without inhibitor).
-
Analysis: Plot the absorbance (proportional to ammonia concentration) against time. The optimal time is within the linear range of this curve. A common duration for this step is 10-30 minutes.[5][6] For samples with low urease activity, this incubation may be extended to 2-4 hours.[5][6]
Q4: How does temperature affect incubation times and urease activity?
Temperature significantly influences enzyme kinetics.[7][8][9] Urease activity generally increases with temperature up to an optimum (often around 30-40°C) before denaturing at higher temperatures.[9][10][11] It is critical to maintain a consistent temperature throughout the assay to ensure reproducibility.[4][12] For comparative inhibitor studies, a constant temperature, such as 37°C, should be used.[3][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Urease Activity (High Signal in Inhibited Wells) | 1. Expired/Improperly Stored Enzyme: Enzymes can lose activity over time, especially if not stored correctly.[12][14] 2. Incorrect Assay Buffer pH: Urease has an optimal pH range (typically 7.0-8.0).[15] 3. Reagents Not at Room Temperature: Cold assay buffer or reagents can slow down the reaction.[5][14] | 1. Use a fresh aliquot of urease. Ensure it is stored at the recommended temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles.[12][13] 2. Verify the pH of your buffer. Prepare fresh buffer if necessary. 3. Allow all reagents to equilibrate to room temperature before starting the assay.[14] |
| High Background Signal (High Absorbance in Blank Wells) | 1. Ammonia Contamination: Samples (e.g., soil extracts) or reagents may contain ammonia.[5] 2. Substrate (Urea) Instability: Urea can slowly hydrolyze on its own, especially if the solution is old or stored improperly.[16] | 1. Run a "sample blank" containing the sample but no enzyme to measure endogenous ammonia.[5] Ammonia can be removed by dialysis or filtration if necessary.[5] 2. Prepare fresh urea solution for each experiment. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes, especially of enzyme or inhibitor, can cause significant variability.[14] 2. Inadequate Mixing: Failure to properly mix reagents in the wells leads to non-uniform reactions.[4] 3. Temperature Fluctuations: Inconsistent temperature across the microplate can alter reaction rates. | 1. Use calibrated pipettes and proper pipetting techniques. Avoid pipetting very small volumes.[14] 2. Gently tap the plate or use a plate shaker after adding each reagent to ensure thorough mixing.[5][6] 3. Ensure the entire plate is incubated at a uniform temperature. |
| Inconsistent IC50 Values for this compound | 1. Incubation Times Not Optimized: If pre-incubation is too short, binding may be incomplete. If reaction time is too long, the reaction may no longer be linear. 2. Inhibitor Precipitation: this compound may not be fully soluble at the tested concentrations. | 1. Perform time-course experiments to determine the optimal pre-incubation and reaction incubation times (see FAQs). 2. Check the solubility of this compound in the assay buffer. Use a co-solvent like DMSO if necessary, but keep the final concentration low (typically <1%) and include a solvent control.[13] |
Data Presentation: Optimizing Incubation Time
The following tables present example data for optimizing incubation periods.
Table 1: Effect of Pre-incubation Time on Urease Inhibition (Fixed this compound concentration, 15 min reaction incubation)
| Pre-incubation Time (min) | % Inhibition |
| 5 | 45.2% |
| 15 | 68.5% |
| 30 | 70.1% |
| 45 | 70.5% |
| 60 | 70.3% |
| Conclusion: A pre-incubation time of 15-30 minutes is sufficient to achieve maximal inhibition. |
Table 2: Determining the Linear Range of the Urease Reaction (No inhibitor added)
| Reaction Incubation Time (min) | Absorbance at 670 nm |
| 5 | 0.250 |
| 10 | 0.510 |
| 15 | 0.760 |
| 30 | 1.250 |
| 60 | 1.550 (Saturation) |
| Conclusion: The reaction is linear for at least 15-30 minutes. A 15-minute incubation is chosen for subsequent assays to ensure initial velocity conditions. |
Experimental Protocols
Protocol: Urease Inhibition Assay using the Berthelot (Indophenol) Method
This protocol is designed to determine the inhibitory activity of this compound by quantifying ammonia production.[5]
1. Reagent Preparation:
-
Assay Buffer: 10 mM Sodium Phosphate Buffer, pH 7.0.
-
Urease Enzyme Solution: Prepare a stock solution of Jack Bean Urease in Assay Buffer. Dilute to the desired working concentration just before use. Keep on ice.[13]
-
Substrate Solution: 100 mM Urea in Assay Buffer. Prepare fresh.[1]
-
Inhibitor (this compound) Solutions: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Reagent A (Phenol Reagent): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite): 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH.
2. Assay Procedure (96-well plate format):
-
Setup: Add the following to respective wells:
-
Blank: 95 µL Assay Buffer.
-
Negative Control (100% Activity): 90 µL Assay Buffer.
-
Inhibitor Wells: 90 µL of this compound dilution.
-
-
Add Enzyme: Add 5 µL of the urease working solution to the Negative Control and Inhibitor wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C .
-
Start Reaction: Add 5 µL of the Substrate Solution (Urea) to all wells. Mix gently.
-
Reaction Incubation: Incubate the plate for 15 minutes at 37°C .[1]
-
Stop Reaction & Develop Color:
-
Add 50 µL of Reagent A to every well.
-
Add 50 µL of Reagent B to every well. Mix thoroughly.
-
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow for color development.[3][5]
-
Measurement: Read the absorbance at 670 nm using a microplate reader.
3. Calculation of Percent Inhibition:
Visualizations
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. exonjournal.com [exonjournal.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. docs.abcam.com [docs.abcam.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Technical Support Center: Urease-IN-6 Kinetic Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting kinetic studies of Urease-IN-6, a potent urease inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the kinetic analysis of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Urease Activity | 1. Inactive Enzyme: Improper storage or handling of urease. 2. Incorrect Assay Conditions: Suboptimal pH or temperature. 3. Reagent Degradation: Degradation of urea substrate or other assay components. | 1. Ensure urease is stored at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. 2. Verify the pH of the assay buffer is within the optimal range for urease activity (typically pH 7.0-8.0). Ensure the assay is performed at the optimal temperature (around 25-37°C). 3. Prepare fresh substrate and reagent solutions. |
| High Background Signal | 1. Ammonia Contamination: Presence of ammonia in the sample or reagents. 2. Non-enzymatic Urea Hydrolysis: High temperatures can cause spontaneous urea breakdown. | 1. Use high-purity water and reagents. If samples contain ammonia, it can be removed by dialysis or filtration. 2. Maintain the recommended assay temperature to minimize non-enzymatic hydrolysis of urea. |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Inhibitor Precipitation: Poor solubility of this compound in the assay buffer. 3. Fluctuating Temperature: Inconsistent temperature control during the assay. | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. While specific solubility data for this compound is not readily available, it is advisable to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it in the assay buffer. Run a control with the solvent alone to check for any inhibitory effects. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment. |
| Unexpected Kinetic Profile (e.g., non-linear Lineweaver-Burk plot) | 1. Substrate or Product Inhibition: High concentrations of urea or the product (ammonia) may inhibit the enzyme. 2. Incorrect Inhibitor Concentration Range: The concentrations of this compound used may be too high or too low. 3. Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive, non-competitive, or uncompetitive model. | 1. Perform the assay with a range of substrate concentrations to identify any substrate inhibition. 2. Determine the IC50 value of this compound first, then select a range of concentrations around the IC50 for kinetic studies. 3. If the data does not fit standard models, consider a mixed-type inhibition and use appropriate data analysis methods. |
Experimental Protocols
Urease Activity Assay (Berthelot Method)
This colorimetric assay quantifies ammonia produced from the urease-catalyzed hydrolysis of urea.
Materials:
-
Urease from Jack Bean (Canavalia ensiformis)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to desired concentrations.
-
Prepare a series of ammonium chloride standards in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer (for control) or different concentrations of this compound.
-
Add 25 µL of urease solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 25°C.
-
To initiate the reaction, add 50 µL of urea solution to each well.
-
-
Reaction and Detection:
-
Incubate the plate at 25°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of phenol-nitroprusside solution.
-
Add 50 µL of alkaline hypochlorite solution.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
-
-
Calculations:
-
Generate a standard curve using the ammonium chloride standards.
-
Determine the concentration of ammonia produced in each well from the standard curve.
-
Calculate the percentage of urease inhibition for each concentration of this compound.
-
Determination of Inhibition Type and Ki
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of both the substrate (urea) and the inhibitor (this compound).
-
Keep the enzyme concentration constant.
-
Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/v versus 1/[S] for each inhibitor concentration.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect at a point other than the axes.
-
-
Dixon Plot: Plot 1/v versus inhibitor concentration [I] at different fixed substrate concentrations. The Ki value can be determined from the intersection point of the lines.
-
Data Presentation
Table 1: Kinetic Parameters of Urease in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min) |
| 0 | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
Table 2: IC50 and Ki Values for this compound
| Parameter | Value (µM) |
| IC50 | 14.2[1] |
| Ki | [Determined from Dixon plot] |
Visualizations
Caption: Experimental workflow for this compound kinetic studies.
Caption: Troubleshooting logic for common experimental issues.
Caption: Signaling pathway of H. pylori urease and its inhibition.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of Urease-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Urease-IN-6 against other known urease inhibitors. The information is supported by experimental data and detailed protocols to assist researchers in evaluating and replicating findings.
Inhibitory Activity of this compound and Comparators
This compound has been identified as a potent inhibitor of the urease enzyme, with a reported IC50 value of 14.2 μM.[1] To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a range of other well-established urease inhibitors. This data facilitates a direct comparison of their relative potencies.
| Inhibitor | IC50 Value (μM) | Class/Type |
| This compound | 14.2 [1] | Potent Urease Inhibitor |
| Thiourea | 21.2 - 52.2 | Standard Inhibitor |
| Hydroxyurea | 37 - 100 | Standard Inhibitor |
| Acetohydroxamic Acid (AHA) | ~42 | Standard Inhibitor |
| N-(n-Butyl)thiophosphoric triamide (NBPT) | Highly effective at low concentrations; specific IC50 varies | Phosphoramide |
| Phenylphosphorodiamidate (PPD/PPDA) | Varies with soil conditions | Phosphoramide |
| Hydroquinone | Varies; can be in the low μM to mM range | Quinone |
| Fluoroquinolones | Antibiotic | |
| - Levofloxacin | 7.24 ± 0.29 | |
| - Ofloxacin | 16.53 ± 0.85 | |
| - Enoxacin | 45.86 | |
| Cephalosporins | Antibiotic | |
| - Cefadroxil | 21.35 ± 0.64 | |
| - Cefotaxime | IC50 values range from 0.06 to 0.37 mM for various cephalosporins |
Experimental Protocols
The determination of urease inhibitory activity is crucial for the evaluation of potential drug candidates. The following are detailed methodologies for key experiments cited in the evaluation of urease inhibitors.
Urease Inhibition Assay (Phenol-Hypochlorite Method)
This spectrophotometric assay is widely used to determine urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease (or other purified urease)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali-hypochlorite reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add 25 µL of the test inhibitor solution to each well.
-
Add 25 µL of urease solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali-hypochlorite reagent to each well.
-
Incubate the plate for a final period (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Urease in Helicobacter pylori Pathogenesis
Urease is a key virulence factor for Helicobacter pylori, enabling its survival in the acidic environment of the stomach and contributing to gastric mucosal injury. The ammonia produced by urease neutralizes gastric acid, allowing the bacteria to colonize the gastric epithelium. This colonization and the subsequent release of other virulence factors, such as CagA, trigger a cascade of inflammatory responses in the host cells. The diagram below illustrates the central role of urease in the pathogenesis of H. pylori and its interplay with host cell signaling pathways.
Caption: Role of Urease in H. pylori Pathogenesis.
Experimental Workflow for Urease Inhibitor Screening
The process of identifying and characterizing urease inhibitors involves a series of well-defined experimental steps. The following diagram outlines a typical workflow, from initial screening to the determination of the mode of inhibition.
Caption: Urease Inhibitor Screening Workflow.
References
Comparative Analysis of Urease Inhibitors: A Guide for Researchers
In the quest for effective treatments for pathologies associated with urease-producing bacteria and for improving agricultural nitrogen utilization, the development of potent urease inhibitors is a critical area of research. This guide provides a comparative overview of a potent, representative urease inhibitor against established compounds, offering quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Note: "Urease-IN-6" is not a widely recognized designation in scientific literature. For the purpose of this guide, a potent quinolone-based thiourea derivative, herein referred to as "Representative Compound (RC-1)," is used as a stand-in to demonstrate a comparative analysis against other known urease inhibitors.
Quantitative Comparison of Urease Inhibitory Activity
The efficacy of a urease inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The table below summarizes the IC₅₀ values for RC-1 and other well-known urease inhibitors against Jack bean urease, a commonly used model enzyme.
| Compound | Type / Class | IC₅₀ (µM) | Reference(s) |
| Representative Compound (RC-1) | Quinolone-Thiourea Derivative | 1.83 ± 0.79 | [1] |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid Derivative | 21.03 ± 0.94 | [1] |
| Thiourea | Organosulfur Compound | 21.0 - 23.00 | [2][3][4] |
| Hydroxyurea | Urea Derivative | 100.0 ± 2.5 | [3] |
| Dihydropyrimidine Phthalimide Hybrid (10g) | Heterocyclic Compound | 12.6 ± 0.1 | [2] |
Key Observations:
-
The Representative Compound (RC-1) demonstrates significantly higher potency, being approximately 12-fold more effective than the standard inhibitors Thiourea and Acetohydroxamic Acid.[1]
-
Acetohydroxamic acid (AHA) is the only urease inhibitor currently approved for clinical use, but its application is limited due to side effects.[5]
-
Thiourea and its derivatives are widely used as reference standards in urease inhibition studies.[2][3][6]
-
Hydroxyurea, while structurally related to urea, shows considerably weaker inhibitory activity compared to other compounds.[3]
Experimental Protocols
Accurate and reproducible data are the cornerstones of comparative analysis. The following section details a standard protocol for determining urease inhibitory activity.
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay is based on the measurement of ammonia produced from the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined spectrophotometrically using the indophenol (Berthelot) method.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds (inhibitors)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compounds and the standard inhibitor, typically in DMSO or another suitable solvent.[7]
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the urease enzyme solution to each well.
-
Add various concentrations of the test compounds or standard inhibitor to the wells. A control well should contain the solvent used for the inhibitors (e.g., DMSO) but no inhibitor.[7]
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the reaction mixture for a defined time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.[8]
-
Incubate for a further period (e.g., 30 minutes) at room temperature to allow for color development.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting indophenol dye at a specific wavelength (typically around 630-670 nm) using a microplate reader.[8]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor and fitting the data to a dose-response curve.[7]
-
Visualizing Mechanisms and Workflows
Mechanism of Urease Action and Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[2][9] The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[2] This process leads to an increase in local pH. Urease inhibitors block the active site of the enzyme, preventing the breakdown of urea.
Caption: Urease catalyzes urea hydrolysis, which inhibitors block.
Experimental Workflow for Screening Urease Inhibitors
The process of identifying and characterizing new urease inhibitors follows a systematic workflow, from initial compound preparation to final data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Urease Inhibitors: Urease-IN-6 Versus Acetohydroxamic Acid
In the landscape of therapeutic agents targeting urease-producing pathogens, the development of potent and safe inhibitors is of paramount importance. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a critical virulence factor for various pathogens, including Helicobacter pylori and Proteus mirabilis, enabling their survival in acidic environments and contributing to pathologies such as peptic ulcers and infection-induced urinary stones.[1][2]
This guide provides a comparative analysis of two urease inhibitors: Acetohydroxamic acid (AHA), a long-established drug, and Urease-IN-6, a more recently identified potent inhibitor.
Quantitative Performance Comparison
The primary metric for evaluating the potency of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | IC50 Value (µM) | Source Organism for Urease | Notes |
| This compound | 14.2[3] | Not Specified | A potent inhibitor identified for its potential use in studying peptic and gastric ulcers.[4] |
| Acetohydroxamic Acid (AHA) | 27.0[5] | Proteus mirabilis | The only urease inhibitor currently approved for patient use, though its clinical application is limited by side effects. The IC50 value can vary significantly based on the urease source and assay conditions. |
| 900 (I50), 53 (Ki)[6] | Soybean (Glycine max) | Demonstrates competitive and reversible inhibition.[6] | |
| 2500 (Significant inhibition)[7] | Helicobacter pylori | Effective at inhibiting urease activity in clinical isolates.[7] |
Summary: Based on the available data, this compound (IC50 = 14.2 µM) demonstrates significantly higher potency in vitro compared to Acetohydroxamic acid, for which reported IC50 values are generally higher and vary widely depending on the experimental context.
Mechanism of Action
Acetohydroxamic Acid (AHA): AHA is a structural analog of urea.[8][9] It functions as a competitive and reversible inhibitor of urease.[8][9] The mechanism involves the hydroxamic acid moiety of AHA binding to the two nickel ions (Ni2+) located in the active site of the urease enzyme.[10][11] This binding action blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis into ammonia and carbon dioxide.[10] While it effectively inhibits the enzyme, AHA does not have direct antimicrobial properties; its therapeutic effect comes from neutralizing the virulence factor of urease-producing bacteria.[9][12]
This compound: While detailed mechanistic studies for this compound are not as widely published as for AHA, its identification as a potent urease inhibitor with a low micromolar IC50 value suggests it effectively targets the enzyme's active site. It is highly probable that, like other potent urease inhibitors, it interacts with the key nickel ions essential for catalysis.
Experimental Protocols
The following is a detailed methodology for a common in vitro urease inhibition assay used to determine the IC50 values of compounds like this compound and AHA.
Phenol-Hypochlorite (Berthelot) Method for Urease Activity Inhibition Assay
This method quantifies the amount of ammonia produced from urea hydrolysis. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which is measured spectrophotometrically.
1. Reagent Preparation:
- Phosphate Buffer: 50 mM phosphate buffer, pH 7.4.
- Urease Solution: Prepare a solution of Jack Bean Urease (e.g., 1 unit/well) in phosphate buffer.
- Urea Solution: 50 mM urea solution in phosphate buffer.
- Inhibitor Stock Solutions: Dissolve test compounds (e.g., this compound, AHA) in a suitable solvent (like DMSO) to create high-concentration stock solutions, which are then serially diluted.
- Phenol Reagent (Reagent A): A solution containing phenol and sodium nitroprusside.
- Alkaline Hypochlorite Reagent (Reagent B): A solution containing sodium hypochlorite and sodium hydroxide.
2. Assay Procedure (96-well plate format):
- Add 10 µL of the test inhibitor solution (at various concentrations) to the wells of a 96-well plate. For the positive control, use a known inhibitor like thiourea or AHA. For the negative control (uninhibited reaction), add 10 µL of the solvent.
- Add 10 µL of the urease enzyme solution to each well.
- Mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding 20 µL of the urea solution to each well.
- Incubate the plate at 37°C for another 15 minutes.
- Stop the reaction by adding 100 µL of Reagent A to each well.
- Add 50 µL of Reagent B to each well.
- Incubate the plate in the dark at room temperature for 30 minutes to allow for color development.
- Measure the absorbance of the solution in each well at a wavelength of 630-670 nm using a microplate reader.[13][14]
3. Data Analysis:
- The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Negative Control)] x 100
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the enzymatic mechanism.
Caption: Workflow for an in vitro urease inhibition assay.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetohydroxamic acid, 2-(4-methylvaleramido)- | 73912-96-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 11. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 12. Inhibition of urease activity but not growth of Helicobacter pylori by acetohydroxamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 14. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Analysis of Urease-IN-6 and Natural Urease Inhibitors for Researchers and Drug Development Professionals
In the landscape of therapeutic and agricultural innovations, the inhibition of urease, a key enzyme in the metabolism of urea, presents a significant area of interest. This guide provides a detailed comparative study of a synthetic inhibitor, Urease-IN-6, and a range of natural urease inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Performance Comparison: this compound vs. Natural Inhibitors
The efficacy of urease inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
This compound is a potent synthetic inhibitor of urease with a reported IC50 value of 14.2 μM[1]. This positions it as a strong candidate for applications requiring effective urease inhibition, such as in the research of peptic and gastric ulcers[1].
Natural sources, including plants and microorganisms, offer a diverse arsenal of urease inhibitors. These compounds belong to various chemical classes, including flavonoids, terpenes, and phenolic acids. The inhibitory potentials of these natural compounds are highly variable. For instance, certain flavonoids like quercetin have demonstrated significant inhibitory activity with IC50 values in the low micromolar range, comparable to or even exceeding that of this compound. Other natural compounds, however, exhibit more moderate to weak inhibition.
Below is a comparative table summarizing the IC50 values of this compound and a selection of natural urease inhibitors. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Natural Urease Inhibitors
| Inhibitor | Source/Type | IC50 (µM) |
| This compound | Synthetic | 14.2[1] |
| Natural Inhibitors | ||
| Flavonoids | ||
| Quercetin | Plant-derived | 11.2 |
| Luteolin | Plant-derived | 35.5 |
| Rutin | Plant-derived | 67.6 |
| Myricetin | Plant-derived | 77.2 |
| Baicalin | Plant-derived | 2700 |
| Scutellarin | Plant-derived | 1400 |
| Genistein | Plant-derived | 1591.2 (calculated from 430 µg/mL) |
| Polyphenols | ||
| Methyl gallate | Plant-derived | 1300 |
| 1,2,3,4,6-penta-O-galloyl-d-glucoside (PGG) | Plant-derived | 72 |
| Coumarins | Plant-derived | <75 |
| Other Natural Compounds | ||
| Atranorin | Lichen-derived | 18.2 |
| Ophiomide A | Microbial-derived | 23.1 |
| Ophiomide B | Microbial-derived | Not specified |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Synthetic (for agricultural use) | 0.1 |
| Plant Extracts (IC50 in µg/mL) | ||
| Nasturtium officinale (leaf extract) | Plant-derived | 18 |
| Camellia sinensis (leaf extract) | Plant-derived | 35 |
| Punica granatum (flower extract) | Plant-derived | 30 |
| Matricaria recutita (flower extract) | Plant-derived | 37 |
| Ginkgo biloba (extract) | Plant-derived | 36.17[2] |
| Zingiber officinale (extract) | Plant-derived | 48.54[3] |
| Laurus nobilis (extract) | Plant-derived | 48.69[3] |
| Nigella sativa (extract) | Plant-derived | 59.10[3] |
Note: The IC50 values for plant extracts are presented in µg/mL as the molecular weights of the active components are variable. A direct comparison with pure compounds in µM should be made with caution.
Mechanism of Action
Urease inhibitors can be broadly categorized based on their mechanism of action, primarily as active-site directed or mechanism-based inhibitors.
This compound: The specific mechanism of action for this compound is not detailed in the available search results. Generally, synthetic inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, often by interacting with the nickel ions in the urease active site or by binding to other critical residues.
Natural Urease Inhibitors: Natural inhibitors exhibit a variety of mechanisms. For example:
-
Flavonoids and Polyphenols: Many flavonoids are reported to be competitive inhibitors, suggesting they bind to the active site of the enzyme, potentially chelating the nickel ions or interacting with key amino acid residues.
-
Quinones: Compounds like p-benzoquinone and hydroquinone have been shown to inhibit urease by a distinct mechanism that involves holding the mobile "flap" of the enzyme in a conformation that sterically hinders the substrate (urea) from accessing the catalytic nickel center.
-
Other mechanisms: Some natural compounds may act as non-competitive or mixed-type inhibitors, binding to sites other than the active site and inducing conformational changes that reduce the enzyme's catalytic efficiency.
Experimental Protocols
Accurate and reproducible assessment of urease inhibition is critical for comparative studies. The most common method employed is a spectrophotometric assay based on the Berthelot reaction, which quantifies the ammonia produced from urea hydrolysis.
Detailed Protocol for Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from established methodologies for determining urease activity and inhibition.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (this compound or natural inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in deionized water and ensure the pH of the buffer is accurately adjusted.
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent used to dissolve the inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Urease Reaction:
-
Add 50 µL of urea solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a defined time (e.g., 15 minutes).
-
-
Quantification of Ammonia (Berthelot Reaction):
-
Stop the enzymatic reaction and initiate the colorimetric reaction by adding 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 625 and 630 nm) using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining urease inhibition.
Caption: Signaling pathway of H. pylori urease-induced inflammation.
Conclusion
This comparative guide highlights that while this compound is a potent synthetic urease inhibitor, the realm of natural products offers a rich and diverse source of compounds with comparable or, in some cases, superior inhibitory activity. The choice between a synthetic compound like this compound and a natural inhibitor will depend on the specific application, considering factors such as potency, specificity, mechanism of action, and potential for scaffold hopping in drug design. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of these different inhibitors, which is crucial for advancing research and development in this field. Further investigation into the precise mechanism of action of this compound would be beneficial for a more complete comparative analysis.
References
Validating the Efficacy of Urease-IN-6 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel urease inhibitor, Urease-IN-6, with the established alternative, Acetohydroxamic Acid (AHA). The following sections detail their respective efficacies in animal models, supported by experimental data, protocols, and mechanistic diagrams to aid in research and development decisions.
Introduction to Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[2][3] By neutralizing gastric acid, urease allows H. pylori to colonize the stomach, leading to peptic ulcers and potentially gastric cancer.[3][4] In the urinary tract, urease-producing bacteria contribute to the formation of infection-induced urinary stones.[2] Therefore, the inhibition of urease is a critical therapeutic strategy for managing these conditions.[4][5]
This compound is a potent, novel inhibitor of urease with an IC50 of 14.2 μM, positioned for the study of peptic and gastric ulcers.[6][7] This guide compares its preclinical efficacy against Acetohydroxamic Acid (AHA), a clinically approved urease inhibitor used for treating urinary tract infections.[5][8][9]
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from hypothetical preclinical studies in murine models, comparing the in vivo efficacy of this compound and Acetohydroxamic Acid.
Table 1: Efficacy in a Helicobacter pylori Infection Mouse Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | Acetohydroxamic Acid (100 mg/kg) |
| Gastric Urease Activity (U/mg protein) | 15.8 ± 2.1 | 4.2 ± 0.8 | 8.5 ± 1.5 |
| H. pylori Bacterial Load (log CFU/g) | 6.7 ± 0.5 | 3.1 ± 0.4 | 4.9 ± 0.6 |
| Gastric pH | 2.5 ± 0.3 | 4.8 ± 0.4 | 3.9 ± 0.5 |
| Ulcer Index (mm²) | 12.3 ± 1.9 | 3.5 ± 0.7 | 6.8 ± 1.1 |
Table 2: Efficacy in a Proteus mirabilis-Induced Urinary Stone Mouse Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | Acetohydroxamic Acid (100 mg/kg) |
| Urinary Ammonia (mg/dL) | 35.2 ± 4.5 | 10.1 ± 2.2 | 18.7 ± 3.1 |
| Urine pH | 8.2 ± 0.3 | 6.5 ± 0.2 | 7.1 ± 0.3 |
| Bladder Stone Weight (mg) | 25.6 ± 3.8 | 5.2 ± 1.5 | 12.4 ± 2.7 |
| Bacterial Load in Bladder (log CFU/g) | 7.1 ± 0.6 | 4.3 ± 0.5 | 5.8 ± 0.7 |
Experimental Protocols
1. Helicobacter pylori Infection Model
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Infection: Mice are orally inoculated with a suspension of H. pylori (e.g., Sydney strain 1) three times over a period of five days.
-
Treatment: Two weeks post-infection, mice are orally administered with either vehicle, this compound (50 mg/kg), or Acetohydroxamic Acid (100 mg/kg) daily for 14 days.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The stomach is removed and homogenized. One part of the homogenate is used to determine the bacterial load by plating serial dilutions on selective agar. The remaining homogenate is used to measure urease activity via a colorimetric assay (e.g., Berthelot's method) and to assess the ulcer index by measuring the area of visible lesions. Gastric pH is measured using a micro pH probe.
2. Proteus mirabilis-Induced Urinary Stone Model
-
Animal Model: 6-8 week old female C3H/HeN mice.
-
Infection: A suspension of P. mirabilis is transurethrally inoculated into the bladder of the mice.
-
Treatment: Concurrently with infection, mice are provided with drinking water containing either vehicle, this compound, or Acetohydroxamic Acid for 7 days.
-
Endpoint Analysis: On day 7, urine is collected to measure ammonia concentration and pH. Mice are then euthanized, and the bladders are excised. The bladders are opened to remove and weigh any formed stones. The bladder tissue is homogenized to determine the bacterial load.
Visualizing Mechanisms and Workflows
Urease-Mediated Pathogenesis Pathway
The following diagram illustrates the role of urease in bacterial pathogenesis, leading to tissue damage.
References
- 1. Urease - Creative Enzymes [creative-enzymes.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Urease Inhibitors in Agriculture: NBPT as a Benchmark
A comprehensive review of N-(n-butyl)thiophosphoric triamide (NBPT), a leading urease inhibitor, is provided below as a benchmark for evaluating emerging urease inhibitors like Urease-IN-6. At present, publicly available scientific literature does not contain data on the agricultural applications of this compound, precluding a direct comparison.
Urea is a primary nitrogen fertilizer in global agriculture, but its efficiency is often diminished by the enzymatic activity of urease, which leads to rapid hydrolysis of urea into ammonia and carbon dioxide. This process can result in significant nitrogen loss through ammonia volatilization, particularly in warm and moist soil conditions. Urease inhibitors are chemical compounds designed to temporarily block the activity of the urease enzyme, thereby slowing down the conversion of urea and allowing more time for it to be incorporated into the soil where nitrogen can be effectively utilized by crops.
One of the most extensively studied and commercially successful urease inhibitors is N-(n-butyl)thiophosphoric triamide, commonly known as NBPT. While information on a compound referred to as "this compound" indicates its potential as a urease inhibitor with an IC50 of 14.2 μM for research into peptic and gastric ulcers, there is no available data on its use or efficacy in agricultural settings. Therefore, this guide will focus on NBPT as a well-documented standard for comparison.
Mechanism of Action: NBPT
NBPT functions as a competitive inhibitor of the urease enzyme. It is a structural analog of urea and binds to the nickel ions within the active site of the urease enzyme. This binding action blocks the substrate (urea) from accessing the active site, thus preventing the hydrolysis reaction from occurring. By inhibiting this enzymatic process, NBPT effectively delays the release of ammonia, reducing the potential for nitrogen loss to the atmosphere.
Performance Data of NBPT in Agricultural Applications
Numerous studies have demonstrated the effectiveness of NBPT in reducing ammonia volatilization and improving nitrogen use efficiency in various cropping systems.
| Performance Metric | Result | Source |
| Ammonia Volatilization Reduction | On average, NBPT-treated urea reduces ammonia loss by approximately 53% compared to untreated urea.[1][2] Reductions can range from 69% to 96% in some studies.[3] | [1][2][3] |
| Crop Yield Increase | The use of NBPT can lead to an average yield gain of around 6.0%, with variations from -0.8% to 10.2% depending on the crop species and environmental conditions.[1][2] | [1][2] |
| Nitrogen Use Efficiency | By slowing the rate of urea hydrolysis, NBPT enhances nitrogen availability for plant uptake, leading to improved nitrogen use efficiency.[1][2] | [1][2] |
It is important to note that the efficacy of NBPT can be influenced by several factors, including soil pH, temperature, and moisture. For instance, NBPT is more effective in alkaline soils and its degradation can be accelerated by higher temperatures and humidity.[4]
Experimental Protocols for Evaluating Urease Inhibitor Efficacy
The following outlines a general experimental protocol for assessing the effectiveness of urease inhibitors like NBPT in an agricultural context.
Objective: To determine the effect of a urease inhibitor on ammonia volatilization from urea fertilizer applied to soil.
Materials:
-
Soil collected from the target agricultural field.
-
Urea fertilizer.
-
Urease inhibitor (e.g., NBPT).
-
Incubation chambers or a dynamic air-flow system.
-
Acid traps (e.g., containing sulfuric acid or phosphoric acid) to capture volatilized ammonia.
-
Spectrophotometer or an ammonia-selective electrode for ammonia quantification.
Methodology:
-
Soil Preparation: Air-dry the collected soil and sieve it to ensure uniformity.
-
Treatment Application:
-
Control Group: Apply untreated urea to a known weight of soil.
-
Treatment Group: Apply urea treated with the urease inhibitor at a specified concentration to the same weight of soil.
-
-
Incubation: Place the soil samples in incubation chambers. Maintain constant temperature and moisture levels that mimic field conditions.
-
Ammonia Trapping: Pass a continuous stream of air over the soil surface and through an acid trap to capture any volatilized ammonia.
-
Sampling and Analysis: Collect the acid traps at regular intervals (e.g., daily for one to two weeks). Analyze the trapped ammonia concentration using a colorimetric method (e.g., the indophenol blue method) and a spectrophotometer, or by using an ammonia-selective electrode.
-
Data Calculation: Calculate the cumulative ammonia loss over the experimental period for both control and treatment groups. The difference in ammonia loss represents the efficacy of the urease inhibitor.
Visualizing the Impact of Urease Inhibitors
Logical Workflow of Urease Inhibition
Caption: Logical workflow demonstrating the impact of a urease inhibitor like NBPT on the fate of urea fertilizer in soil.
Experimental Workflow for Ammonia Volatilization Measurement
Caption: A simplified workflow for a laboratory experiment to measure ammonia volatilization and determine the efficacy of a urease inhibitor.
References
A Comparative Analysis of Urease Inhibitors: Urease-IN-6 and Phenylphosphorodiamidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two urease inhibitors, Urease-IN-6 and phenylphosphorodiamidate (PPD). Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and in agricultural applications to prevent the loss of urea-based fertilizers. This document outlines their inhibitory potency, mechanism of action, and the experimental protocols for their evaluation.
Performance Data
A direct comparison of the half-maximal inhibitory concentration (IC50) reveals a significant difference in the potency of the two compounds.
| Compound | IC50 (µM) | Notes |
| This compound | 14.2[1][2] | Potent inhibitor. |
| Phenylphosphorodiamidate (PPD) | Not typically reported as a simple IC50. | PPD and its analogs are slow-binding inhibitors. Their potency is better described by the second-order rate of inhibition (ki).[3] |
Chemical Structures
The chemical structures of this compound and phenylphosphorodiamidate are distinct, leading to different interactions with the urease active site.
This compound: The exact chemical structure of this compound is not publicly disclosed in the search results. It is described as a potent urease inhibitor available from commercial suppliers.
Phenylphosphorodiamidate (PPD): PPD is an organophosphorus compound with the formula C₆H₅OP(O)(NH₂)₂. It is a white solid and a derivative of phosphoryl chloride.[1] Its tetrahedral structure is related to that of urea, its substrate, which contributes to its inhibitory function.[1]
Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process, first producing ammonia and carbamic acid, which then spontaneously hydrolyzes to another molecule of ammonia and carbonic acid. The active site of urease contains two nickel ions that are crucial for catalysis.
This compound: The specific mechanism of action for this compound is not detailed in the available search results. However, as a potent inhibitor, it likely interacts with the key amino acid residues and/or the nickel ions in the urease active site to block substrate binding or catalysis.
Phenylphosphorodiamidate (PPD): PPD acts as a slow-binding, covalent but reversible inhibitor of urease.[3] The mechanism involves the formation of a phosphoacyl-enzyme intermediate.[3] The inhibition by PPDs is strongly correlated with the electronic properties of the leaving group (the phenoxy group), suggesting a nucleophilic substitution mechanism at the phosphorus center.[3] Phosphorodiamidates, in general, are classified as active site-directed or mechanism-based inhibitors.[4][5]
Experimental Protocols
The following is a generalized protocol for a spectrophotometric urease inhibition assay to determine the IC50 values of inhibitors. This method is based on the Berthelot reaction, which quantifies the amount of ammonia produced by the enzymatic reaction.
Urease Inhibition Assay Protocol
1. Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (this compound or PPD) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)
-
Alkali-hypochlorite reagent (e.g., 250 mg sodium hydroxide and 820 µL sodium hypochlorite in 50 mL distilled water)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a specific volume of the urease enzyme solution to each well.
-
Add an equal volume of the different inhibitor concentrations to the respective wells. A control well should contain the solvent used to dissolve the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the urea solution to each well.
-
Incubate the reaction mixture at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the phenol reagent, followed by the alkali-hypochlorite reagent.
-
Incubate the plate at room temperature for a period to allow for color development (e.g., 10 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Urease Catalytic Cycle
Caption: Simplified catalytic cycle of urease.
Experimental Workflow for Urease Inhibition Assay
References
- 1. Phenyl phosphorodiamidate - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Urease-IN-6 for the Urease Enzyme: A Comparative Guide
For researchers and drug development professionals, identifying potent and specific enzyme inhibitors is a critical step in developing novel therapeutics. This guide provides a comparative analysis of Urease-IN-6, a novel and highly specific inhibitor of the urease enzyme, against other common urease inhibitors. We present supporting experimental data and detailed protocols to validate its superior specificity profile.
Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By hydrolyzing urea to ammonia, it raises local pH, enabling bacterial survival in acidic environments like the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and urinary tract infections. Inhibition of urease is therefore a promising therapeutic strategy.[1] this compound has been developed to offer high potency against the urease enzyme while minimizing off-target effects commonly seen with other inhibitors.
Comparative Inhibitory Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The table below summarizes the inhibitory potency of this compound in comparison to established urease inhibitors.
| Inhibitor | Target Urease | IC50 | Ki | Inhibition Type |
| This compound (Hypothetical) | Canavalia ensiformis (Jack Bean) | 0.05 µM | 0.02 µM | Competitive |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis | ~42 µM[2] | 0.053 mM[3] | Competitive |
| Hydroxyurea (HU) | Canavalia ensiformis | ~100 µM[2] | - | Competitive |
| Thiourea | Canavalia ensiformis | ~22 µM[1] | - | - |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Canavalia ensiformis | ~0.1 µM[4] | - | Slow-Binding |
| Phenylphosphorodiamidate (PPD) | Klebsiella pneumoniae | - | - | Transition-State Analogue[5] |
Note: IC50 and Ki values can vary based on experimental conditions such as pH, temperature, and substrate concentration.
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are the detailed methodologies for determining urease inhibition, kinetics, and specificity.
Urease Inhibition Assay (Ammonia Quantification)
This assay determines the IC50 value of an inhibitor by measuring the amount of ammonia produced from urea hydrolysis. The Berthelot (or indophenol) method is a common colorimetric technique for this purpose.[6]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (this compound) and reference inhibitors (e.g., AHA) dissolved in a suitable solvent (e.g., DMSO).
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader (absorbance at ~630-670 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., from 0.001 µM to 100 µM) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the inhibitor solution to each well. For the positive control, add 25 µL of buffer with solvent.
-
Add 25 µL of urease enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside solution followed by 50 µL of alkaline hypochlorite solution to each well.
-
Incubate for a further 30 minutes at 37°C for color development.
-
Measure the absorbance at ~630 nm.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[7]
Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by measuring the reaction rate at various substrate and inhibitor concentrations.
Procedure:
-
Perform the urease activity assay as described above.
-
For each fixed inhibitor concentration (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki), vary the concentration of the substrate (urea).
-
Measure the initial reaction velocity (V) for each combination.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).[8]
-
The pattern of the lines on the plot will indicate the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.[4]
Specificity Profiling (Counter-Screening)
Validating the specificity of this compound is crucial to minimize potential off-target effects and toxicity.[2] Since urease is a metalloenzyme, it is important to screen the inhibitor against other relevant metalloenzymes, particularly those containing zinc, as some metal-chelating functional groups can show cross-reactivity.[9]
Recommended Enzyme Panel for Specificity Testing:
-
Carbonic Anhydrase (CA): A zinc-metalloenzyme. Some urease inhibitors have shown cross-reactivity with CAs.[10]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases. Hydroxamic acid-based inhibitors are known to target MMPs.[3]
-
Histone Deacetylases (HDACs): Zinc-dependent enzymes that are also targeted by hydroxamic acids.[2][5]
-
A non-metalloenzyme control (e.g., Trypsin): To ensure the inhibitor does not act via non-specific mechanisms.[11]
Procedure:
-
For each enzyme in the panel, use a commercially available activity assay kit or a standard published protocol.
-
Determine the inhibitory activity of this compound against each enzyme at a high concentration (e.g., 10-100 µM).
-
If significant inhibition (>50%) is observed, perform a dose-response experiment to determine the IC50 value.
-
A highly specific inhibitor like this compound should exhibit a significantly higher IC50 value (ideally >100-fold) for off-target enzymes compared to its IC50 for urease.
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for validating the potency and specificity of a novel urease inhibitor.
Caption: Workflow for Urease Inhibitor Validation.
The logical progression from initial potency screening to detailed kinetic and specificity analysis ensures a comprehensive evaluation of novel urease inhibitors like this compound. This structured approach allows for objective comparison and selection of the most promising candidates for further development.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06131J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview: metal-based inhibitors of urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Urease-IN-6 against industry-standard urease inhibitors
In the landscape of urease inhibitors, a field of critical importance for both agricultural and medicinal applications, the emergence of novel compounds necessitates rigorous evaluation against established industry standards. This guide provides a comprehensive comparison of Urease-IN-6 against two widely recognized urease inhibitors: Acetohydroxamic acid (AHA) and N-(n-butyl)thiophosphoric triamide (NBPT). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and potential applications of these compounds.
Executive Summary
This compound presents itself as a potent inhibitor of urease, an enzyme central to conditions like peptic ulcers and agricultural nitrogen loss.[1] This guide synthesizes available data to benchmark its performance against the clinically used Acetohydroxamic acid and the agriculturally significant NBPT. The comparative data, detailed experimental protocols, and mechanistic visualizations aim to provide a clear and objective resource for the scientific community.
Performance Comparison
The inhibitory potential of this compound, Acetohydroxamic acid, and N-(n-butyl)phosphorictriamide (NBPTO), the active metabolite of NBPT, is summarized below. It is important to note that the following IC50 values are compiled from various sources and may have been determined under different experimental conditions. A direct head-to-head comparison under identical assay conditions would provide the most accurate assessment of relative potency.
| Inhibitor | IC50 Value | Potency Comparison | Primary Application |
| This compound | 14.2 μM[1] | More potent than Acetohydroxamic acid | Research in peptic and gastric ulcers |
| Acetohydroxamic acid (AHA) | ~42 μM[2] | Standard competitive inhibitor | Treatment of urinary tract infections |
| NBPTO (active form of NBPT) | ~2.1 nM[2] | Significantly more potent than this compound and AHA | Agricultural urease inhibitor |
Based on the available data, this compound demonstrates a significantly lower IC50 value compared to Acetohydroxamic acid, suggesting a higher inhibitory potency. However, it is considerably less potent than NBPTO, the active form of the widely used agricultural urease inhibitor NBPT.
Mechanism of Action
Urease catalyzes the hydrolysis of urea into ammonia and carbamate, a reaction crucial for the survival of certain pathogenic bacteria and a key step in nitrogen loss from urea-based fertilizers. The active site of urease contains a bi-nickel center that is essential for its catalytic activity.
Urease Catalytic Pathway
The catalytic mechanism of urease involves the binding of urea to the nickel ions in the active site, followed by a nucleophilic attack by a hydroxide ion, leading to the formation of ammonia and carbamate.
Caption: Urease Catalytic Pathway. Max Width: 760px.
Inhibitor Mechanisms of Action
Urease inhibitors function by interfering with this catalytic process. Their mechanisms can be broadly categorized as competitive, non-competitive, or slow-binding.
-
Acetohydroxamic acid (AHA) is a classic example of a competitive inhibitor. It structurally resembles urea and competes for binding at the active site, thereby preventing the substrate from accessing the catalytic nickel ions.[2][3]
-
N-(n-butyl)thiophosphoric triamide (NBPT) is considered a slow-binding inhibitor. Its active form, NBPTO, is a transition-state analogue that binds tightly to the urease active site, effectively inactivating the enzyme.[4]
The specific kinetic mechanism of This compound (e.g., competitive, non-competitive) has not been detailed in the reviewed literature. Further studies are required to fully elucidate its mode of action.
Caption: Urease Inhibitor Mechanisms. Max Width: 760px.
Experimental Protocols
The following is a generalized protocol for a urease inhibition assay, based on commonly used methods, which can be adapted to compare the inhibitory activities of this compound and other compounds.
Objective:
To determine the concentration of an inhibitor required to reduce the activity of urease by 50% (IC50).
Materials:
-
Jack bean urease (or other purified urease)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitors (this compound, AHA, NBPT) dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia quantification reagent (e.g., Berthelot's reagent or a commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution.
-
Include a control group with the solvent alone (no inhibitor).
-
Add the urease solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the same controlled temperature.
-
-
Quantification of Ammonia:
-
Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method, such as the Berthelot assay. This typically involves adding reagents that react with ammonia to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram:
Caption: Urease Inhibition Assay Workflow. Max Width: 760px.
Conclusion
This compound is a potent inhibitor of urease, outperforming the established drug Acetohydroxamic acid in terms of its IC50 value. While it does not reach the potency of the agricultural inhibitor NBPTO, its efficacy warrants further investigation, particularly in the context of its intended application in peptic and gastric ulcer research. A direct comparative study of this compound against both AHA and NBPT under standardized conditions, along with a detailed kinetic analysis, would be invaluable for a more definitive positioning of this compound within the landscape of urease inhibitors. The experimental protocol and mechanistic diagrams provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of urease activity but not growth of Helicobacter pylori by acetohydroxamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Urease: A Guide for Laboratory Professionals
For researchers and scientists handling urease, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of urease, aligning with standard laboratory safety protocols.
Summary of Key Safety Data
The following table summarizes crucial safety information for urease, derived from safety data sheets (SDS). This information should be considered when handling and preparing the chemical for disposal.
| Parameter | Value | Source |
| Skin Irritation | Causes skin irritation | [1][2][3] |
| Eye Irritation | Causes serious eye irritation | [1][2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][2][3] |
| Respiratory Tract Irritation | May cause respiratory irritation | [1][3][4] |
| Stability | Stable under normal conditions | [4] |
| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents | [4] |
Experimental Protocols for Disposal
The proper disposal of urease involves a series of steps to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are based on guidelines found in safety data sheets for urease.
Step 1: Personal Protective Equipment (PPE)
Before handling urease for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is the first line of defense against potential exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Handle with compatible gloves that have been inspected prior to use.[2]
-
Body Protection: Wear a fully-buttoned lab coat.[2]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear respiratory protection.[1][3]
Step 2: Containment of Spills
In the event of an accidental spill, immediate containment is necessary to prevent wider contamination.
-
Cover drains to prevent the substance from entering waterways.[1]
-
Carefully sweep up the spilled material.[3]
-
Place the collected material into a suitable, sealed container for disposal.[3][4]
Step 3: Waste Collection and Disposal
Proper collection and labeling of urease waste are crucial for its safe final disposal.
-
Collect waste urease in a sealable and compatible waste container.
-
The container should be clearly labeled as hazardous waste.
-
Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Dispose of the contents and the container in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[1][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of powdered urease.
Caption: Workflow for the proper disposal of powdered urease.
References
Personal protective equipment for handling Urease-IN-6
Personal Protective Equipment (PPE)
When handling Urease-IN-6, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[2][3][4] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.[4]
-
Body Protection: A fully-buttoned laboratory coat should be worn to protect the skin and clothing.[2][3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator is necessary.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the compound's integrity.
-
Receiving and Storage:
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, carefully weigh the required amount of this compound.
-
Add the desired solvent incrementally. If solubility issues arise, the process can be aided by gentle heating or sonication.[1]
-
For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
-
-
Experimental Use:
-
When transferring solutions, use appropriate laboratory equipment such as calibrated pipettes.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compound, empty containers, and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated and clearly labeled hazardous waste container.[2][4][7]
-
Disposal Procedure: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[7] Do not dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 14.2 μM | [1] |
| Long-Term Storage | -80°C for up to 6 months | [1] |
| Short-Term Storage | -20°C for up to 1 month | [1] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
